H-D-Trp-OH-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BZVPBINISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312415 | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202359-57-6 | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Deuterated D-Tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated D-Tryptophan. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, metabolic tracing, and structural biology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.
Core Physicochemical Properties
The introduction of deuterium in place of protium in the D-Tryptophan molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can lead to increased metabolic stability.[1][2] While comprehensive experimental data for some properties of pure deuterated D-Tryptophan are limited in publicly available literature, this guide consolidates the most relevant findings, primarily from studies on deuterated D/L-Tryptophan mixtures.
General and Structural Properties
Deuteration has minimal impact on the crystal structure of tryptophan. X-ray crystal structure analyses of deuterated D/L-tryptophan reveal negligible changes in bond lengths, bond angles, or intermolecular interactions compared to its non-deuterated counterpart.[2][3]
Table 1: General and Structural Properties of D-Tryptophan and its Deuterated Analogs
| Property | Non-Deuterated D-Tryptophan | Deuterated D/L-Tryptophan | Deuterated L-Tryptophan-d5 | Notes |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ (example for d5) | C₁₁H₇D₅N₂O₂ | The number of deuterium atoms can vary based on the synthesis. |
| Molecular Weight | 204.23 g/mol | Approx. 209.26 g/mol (for d5) | 209.3 g/mol | Increases with the number of deuterium atoms. |
| Melting Point | 282-285 °C (decomposes) | 280-285 °C (decomposes) | Not explicitly found | The melting point appears to be largely unaffected. |
| Crystal System | Monoclinic P2₁/c (for racemic D/L) | Monoclinic P2₁/c (for racemic D/L) | Not explicitly found | The crystal system for the racemic mixture is maintained upon deuteration.[2] |
Physicochemical Parameters
Key physicochemical parameters such as pKa, solubility, and lipophilicity are crucial for drug development. While experimental data for deuterated D-Tryptophan is scarce, estimations based on isotope effects and data from related compounds are discussed.
Solubility: Quantitative solubility data for deuterated D-Tryptophan in a range of solvents is not extensively documented. Commercial suppliers provide some qualitative data for deuterated L-Tryptophan. For instance, L-Tryptophan-d5 is reported to be soluble in PBS (pH 7.2) at 1 mg/ml.[6] The solubility of deuterated D/L-tryptophan in water is sufficient for experimental purposes, with heating to 90°C aiding dissolution for preparing stock solutions.[2]
Table 2: Physicochemical Parameters of D-Tryptophan and its Deuterated Analogs
| Property | Non-Deuterated D-Tryptophan | Deuterated D-Tryptophan | Notes |
| pKa₁ (α-COOH) | ~2.38 | Expected to be slightly higher | Based on general deuterium isotope effects on carboxylic acids. |
| pKa₂ (α-NH₃⁺) | ~9.39 | Expected to be slightly higher | Based on general deuterium isotope effects on amines. |
| Solubility | 1-5 mg/mL in water at 24°C | Data not available | Solubility is expected to be similar to the non-deuterated form. |
| logP (computed) | -1.1 | Data not available | Lipophilicity is not expected to be significantly altered by deuteration. |
Stability and Spectroscopic Properties
Deuteration can significantly impact the stability and spectroscopic properties of D-Tryptophan.
Photostability: Deuteration has been shown to markedly enhance the photostability of tryptophan.[2][3] Under UV irradiation (254 nm), deuterated D/L-tryptophan exhibits a slower degradation rate compared to its non-deuterated counterpart.[7] This increased stability is attributed to the greater strength of the C-D bond compared to the C-H bond, which makes the molecule more resistant to photochemical degradation initiated by UV light.[2]
Acid Stability: In contrast to photostability, no clear isotopic effect on the acid stability of tryptophan has been observed.[2][3] The degradation rates in strong acid (6N HCl) are comparable for both deuterated and non-deuterated forms.[7]
Optical Rotation: The process of direct deuteration often leads to racemization at the alpha-carbon.[2] This results in a significantly reduced specific optical rotation for the deuterated product compared to the enantiopure non-deuterated starting material.
Table 3: Stability and Spectroscopic Properties of Deuterated vs. Non-Deuterated Tryptophan
| Property | Non-Deuterated L-Tryptophan | Deuterated D/L-Tryptophan | Key Finding |
| Specific Rotation [α]D²⁰ | -30.5° to -32.5° | Markedly reduced | Indicates significant racemization during deuteration.[2] |
| Acid Stability (k_obs in 6N HCl) | 0.15 h⁻¹ | 0.15 - 0.17 h⁻¹ | No significant isotope effect observed.[7] |
| Photostability | Less stable | Markedly more stable | Deuteration enhances resistance to UV degradation.[2] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of deuterated D-Tryptophan.
Synthesis and Purification
Deuteration via Pt/C-Catalyzed Hydrogen-Deuterium Exchange:
-
Reaction Setup: A mixture of L-tryptophan (1 g), Pt/C catalyst, 2-propanol (4 mL), and deuterium oxide (D₂O) is placed in a Teflon-lined high-pressure vessel.[3]
-
Reaction Conditions: The vessel is heated and stirred to ensure temperature uniformity. Optimal conditions for deuteration without significant decomposition may require lower temperatures and the addition of a base like ammonia.[2]
-
Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is then evaporated to dryness under reduced pressure to yield the crude deuterated tryptophan.
-
Racemization: It is critical to note that this process induces significant racemization, resulting in a D/L mixture of deuterated tryptophan.[2][3]
Chiral Separation of Deuterated D/L-Tryptophan by HPLC:
-
Column: A chiral column, such as a CHIRALPAK ZWIX(-) (3.0 mm I.D. × 250 mm L, 3 µm particle size), is used.[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 39:39:22 v/v/v) supplemented with 40 mM formic acid and 20 mM diethylamine is employed at a flow rate of 0.15 mL/min.[2]
-
Sample Preparation: A stock solution of deuterated D/L-tryptophan (e.g., 20.0 mM) is prepared in water, with heating to 90°C to ensure complete dissolution. This is then diluted to the final concentration (e.g., 0.2 mM) with the mobile phase.[2]
-
Detection: Elution is monitored using a fluorescence detector with an excitation wavelength of 250 nm and an emission wavelength of 350 nm.[3] Under these conditions, D-tryptophan typically elutes before L-tryptophan.[2]
Characterization Methods
Photostability Assessment:
-
Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in a suitable buffer (e.g., 100 mM KCl aqueous solution).[7]
-
UV Irradiation: The solutions are irradiated with a UV lamp at a specific wavelength (e.g., 254 nm) and intensity.[7]
-
Monitoring Degradation: At various time points, the fluorescence intensity of the solutions is measured (e.g., excitation at 290 nm, emission scan from 295-450 nm).[7]
-
Data Analysis: The decrease in fluorescence intensity over time is plotted to compare the degradation rates of the deuterated and non-deuterated samples.
Acid Stability Assessment:
-
Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in a strong acid (e.g., 6N HCl).
-
Incubation: The solutions are incubated at a constant temperature (e.g., 80°C).
-
Monitoring Degradation: At various time points, aliquots are taken, and the concentration of remaining tryptophan is determined, for instance, by monitoring its fluorescence intensity (excitation at 290 nm, emission at 339 nm).[3]
-
Data Analysis: The concentration of tryptophan is plotted against time, and the pseudo-first-order reaction rate constant (k_obs) is calculated to compare the stability.[7]
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Crystals of deuterated D/L-tryptophan are grown from a suitable solvent.
-
Data Collection: A suitable crystal is mounted, and X-ray diffraction data are collected using a diffractometer with, for example, Mo-Kα radiation.[2]
-
Structure Solution and Refinement: The collected data are used to determine the cell parameters and solve the crystal structure, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[2]
Visualizations: Workflows and Metabolic Pathways
Experimental Workflow for Deuterated Tryptophan
The following diagram illustrates the general workflow from the synthesis of deuterated tryptophan to its characterization.
Metabolic Fate of Deuterated D-Tryptophan
In mammals, D-tryptophan is not directly utilized for protein synthesis but can be metabolized. A key pathway involves its conversion to deuterated L-tryptophan by the enzyme D-amino acid oxidase (DAAO).[8] The resulting deuterated L-tryptophan can then enter the major metabolic pathways of tryptophan, primarily the serotonin and kynurenine pathways.[9][10] This makes deuterated D-tryptophan a useful tracer for studying these pathways.
Applications in Research and Drug Development
Deuterated D-tryptophan and its isotopologues are valuable tools in various scientific disciplines.
-
Metabolic Tracing: As illustrated in the pathway diagram, deuterated D-tryptophan can be used to trace the flux through key metabolic pathways in vivo. This is particularly relevant for studying neurological and immunological processes where the serotonin and kynurenine pathways are implicated.[8][9][10]
-
Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[11] This can slow down metabolic degradation, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.[12][13] While no major drugs containing deuterated D-tryptophan have been identified, the principle is broadly applicable.
-
Structural Biology: Deuterated amino acids are used in neutron scattering studies to provide contrast and highlight specific parts of a macromolecular structure.[2] They are also used in NMR spectroscopy to simplify complex spectra and probe protein dynamics.
References
- 1. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
In-Depth Technical Guide: H-D-Trp-OH-d5 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on H-D-Trp-OH-d5, a deuterated internal standard for D-Tryptophan, crucial for accurate quantification in complex biological matrices. This document outlines its chemical properties, its role in mass spectrometry-based bioanalysis, relevant metabolic pathways, and detailed experimental considerations.
Core Compound Data
This compound, also known as D-Tryptophan-d5, is a stable isotope-labeled form of the D-isomer of the essential amino acid tryptophan. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1202359-57-6 | [1] |
| Molecular Formula | C₁₁H₇D₅N₂O₂ | [2] |
| Molecular Weight | 209.26 g/mol | [3][4][5] |
| Synonyms | D-Tryptophan-d5, (R)-Tryptophan-d5, D-Tryptophan-2,4,5,6,7-d5 | [3][6] |
Role in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of D-Tryptophan in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision.[7][8][9]
Typical Concentrations for Internal Standards
The concentration of the internal standard should be optimized for the specific assay and biological matrix. Generally, it is added at a concentration that is within the linear range of the assay and comparable to the expected endogenous concentration of the analyte. For tryptophan and its metabolites, internal standard concentrations in the low micromolar (µM) range are often employed.[4][10]
D-Tryptophan Metabolism and Signaling Pathways
While L-Tryptophan is the proteogenic isomer, D-Tryptophan also plays significant biological roles and is metabolized in the body. A key pathway involves its conversion to L-Tryptophan, which can then enter the major tryptophan metabolic routes: the kynurenine and serotonin pathways.[6] The initial and rate-limiting step in the major catabolic pathway is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2]
Below is a simplified representation of the metabolic fate of D-Tryptophan.
Experimental Protocol: Quantification of D-Tryptophan in Human Plasma using LC-MS/MS
This section provides a representative protocol for the analysis of D-Tryptophan in human plasma, employing this compound as an internal standard.
Sample Preparation
-
Thawing and Spiking: Thaw frozen human plasma samples on ice. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 10 µM in a suitable solvent like methanol).
-
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (D-Tryptophan) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of D-Tryptophan and a fixed concentration of the internal standard. The concentration of D-Tryptophan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data from Literature
The concentration of tryptophan and its metabolites can vary based on physiological and pathological conditions. The table below presents some reported concentrations of tryptophan in human plasma.
| Analyte | Sample Matrix | Concentration Range (µM) | Reference |
| Tryptophan | Human Plasma | 51.45 ± 10.47 | [11] |
| Tryptophan | Human Serum | 60.52 ± 15.38 | [11] |
| Tryptophan | Human Plasma | 3.02 - 18.70 µg/mL | [12] |
| Tryptophan | Human Plasma | 98 ± 5 | [4] |
Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of D-Tryptophan using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
A Technical Guide to Commercial D-Tryptophan-d5 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available D-Tryptophan-d5, a deuterated isotopologue of the non-proteinogenic amino acid D-tryptophan. This document serves as a vital resource for researchers in drug development, metabolomics, and pharmacokinetic studies, offering detailed information on supplier specifications, relevant experimental applications, and associated metabolic pathways.
Commercial Supplier Specifications
The procurement of high-quality, well-characterized D-Tryptophan-d5 is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from prominent vendors. It is important to note that while chemical purity is often reported, detailed isotopic enrichment data may require consultation of the Certificate of Analysis (CoA) for a specific lot.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment |
| CymitQuimica (distributor for TRC) | D-Tryptophan-d5 | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | >95% (HPLC) | Not specified on product page |
| Santa Cruz Biotechnology | D-Tryptophan-d5 | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | Not specified | Not specified |
| Eurisotop (subsidiary of CIL) | D-TRYPTOPHAN (INDOLE-D5, 98%) | 1202359-57-6 | C₁₁H₇D₅N₂O₂ | 209.26 | 98% | Not explicitly defined as chemical or isotopic |
Note: Data is subject to change and may vary by lot. Researchers are strongly encouraged to request and review the Certificate of Analysis from the supplier before purchase.
A Certificate of Analysis for the closely related DL-Tryptophan-d5 from Toronto Research Chemicals (TRC), distributed by LGC Standards, provides an example of isotopic distribution data that can be expected. For lot 4-MOZ-75-2, the normalized intensity of deuterated species was reported as: d0 = 0.05%, d1 = 0.20%, d2 = 0.93%, d3 = 9.06%, d4 = 34.53%, and d5 = 55.22%[1]. This level of detail is crucial for quantitative mass spectrometry-based applications.
Experimental Applications and Protocols
D-Tryptophan-d5 is a valuable tool in various research applications, primarily serving as an internal standard for mass spectrometry and as a tracer for metabolic studies. Its utility stems from its chemical identity to D-tryptophan, with the increased mass due to deuterium substitution allowing for its distinction from the endogenous, non-labeled compound.
Use as an Internal Standard in Mass Spectrometry
Rationale: In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled compound like D-Tryptophan-d5 is the ideal internal standard as it co-elutes with the analyte of interest (D-Tryptophan) and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).
General Protocol for Quantification of D-Tryptophan in Biological Samples:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of D-Tryptophan-d5 in a suitable solvent (e.g., methanol or water with 0.1% formic acid).
-
Prepare a series of calibration standards containing known concentrations of unlabeled D-Tryptophan.
-
Spike a fixed concentration of the D-Tryptophan-d5 internal standard into each calibration standard and the unknown biological samples.
-
-
Sample Preparation:
-
Precipitate proteins from the biological matrix (e.g., plasma, serum, tissue homogenate) by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) for separation.
-
Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the parent-to-fragment ion transitions for both unlabeled D-Tryptophan and D-Tryptophan-d5.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of D-Tryptophan in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Tracer Studies
Rationale: D-Tryptophan-d5 can be administered to in vivo or in vitro models to trace its metabolic fate. By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways and quantify flux. This is particularly relevant for studying the distinct metabolism of D-tryptophan compared to its L-enantiomer.
Metabolic Pathways of Tryptophan
Tryptophan metabolism is complex, with three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota). While the majority of L-tryptophan is metabolized via the kynurenine pathway, the metabolic fate of D-tryptophan is less understood but is of significant interest in pharmacology and toxicology. D-amino acid oxidase is a key enzyme in the metabolism of D-amino acids.
Below are diagrams illustrating the general tryptophan metabolic pathways. While these pathways primarily depict the metabolism of L-tryptophan, the introduction of D-Tryptophan-d5 as a tracer allows for the investigation of which of these or alternative pathways are utilized by the D-enantiomer.
Caption: Overview of the major tryptophan metabolic pathways.
The following diagram illustrates a logical workflow for utilizing D-Tryptophan-d5 in a research setting, from procurement to data analysis.
References
Navigating the Labyrinth of Bioanalysis: An In-Depth Technical Guide to the Isotopic Stability of H-D-Trp-OH-d5 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the use of stable isotope-labeled internal standards is the cornerstone of robust quantitative bioanalysis. Among these, deuterated compounds are frequently employed to navigate the complexities of biological matrices. This technical guide delves into the critical aspect of the isotopic stability of deuterated L-Tryptophan (H-D-Trp-OH-d5), a vital tool in pharmacokinetic and metabolic studies. Ensuring the integrity of the deuterium label throughout the analytical process is paramount for generating accurate and reliable data. This document provides a comprehensive overview of the metabolic landscape, experimental protocols to assess isotopic stability, and a framework for interpreting the resulting data.
The Biological Milieu: Tryptophan's Metabolic Crossroads
L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically active molecules, and its metabolism is a dynamic process primarily occurring through three major pathways. Understanding these pathways is crucial as the enzymatic and chemical environment can potentially influence the stability of the deuterium labels on this compound.
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It leads to the production of various metabolites, including kynurenine, and ultimately NAD+.
-
The Serotonin Pathway: This well-known pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. The rate-limiting step is the hydroxylation of tryptophan by the enzyme tryptophan hydroxylase.
-
The Indole Pathway: Primarily carried out by the gut microbiota, this pathway converts tryptophan into various indole derivatives, which can have significant physiological effects.
The constant enzymatic activity and the aqueous environment of biological systems present a theoretical risk of back-exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding matrix.
Assessing Isotopic Stability: A Methodical Approach
To ensure the reliability of this compound as an internal standard, its isotopic stability must be rigorously evaluated in relevant biological matrices. The primary concern is the potential for back-exchange of the deuterium atoms, which would compromise the accuracy of quantitative analyses. While specific quantitative data on the in-matrix stability of this compound is not extensively published, the following experimental protocols provide a robust framework for its assessment.
Experimental Protocol: In Vitro Isotopic Stability in Plasma
This protocol outlines a method to evaluate the potential for deuterium back-exchange of this compound when incubated in plasma.
Objective: To determine the percentage of deuterium retention of this compound in plasma over time at a physiologically relevant temperature.
Materials:
-
This compound
-
Control (non-deuterated) L-Tryptophan
-
Blank human plasma (or other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and L-Tryptophan in an appropriate solvent (e.g., water or methanol).
-
Incubation:
-
Spike a known concentration of this compound into pre-warmed blank plasma at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquot a portion of the incubation mixture.
-
-
Sample Preparation:
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile to the plasma aliquot.
-
Vortex thoroughly and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method capable of separating and detecting both this compound and any potential back-exchanged (partially deuterated or non-deuterated) tryptophan.
-
Monitor the mass transitions for this compound and L-Tryptophan.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to a suitable internal standard (if used) at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample.
-
Monitor for any increase in the peak area of the non-deuterated L-Tryptophan, which would indicate back-exchange.
-
Acceptance Criteria: The isotopic stability is considered acceptable if the percentage of the deuterated internal standard remains within ±15% of the initial concentration, and there is no significant increase in the non-deuterated analyte.
Experimental Protocol: Stability in Whole Blood and Tissue Homogenates
A similar protocol can be adapted to assess the stability of this compound in other biological matrices like whole blood and tissue homogenates (e.g., liver, brain) to simulate a broader range of in vivo conditions.
Key Considerations for Other Matrices:
-
Whole Blood: Requires immediate processing to separate plasma or serum to prevent continued enzymatic activity from blood cells.
-
Tissue Homogenates: The homogenization buffer and procedure should be optimized to maintain the integrity of cellular components and enzymes. The protein concentration of the homogenate should be standardized.
Data Presentation and Interpretation
Table 1: Hypothetical Isotopic Stability of this compound in Human Plasma at 37°C
| Time (hours) | Mean % this compound Remaining (± SD, n=3) | % Increase in L-Tryptophan Signal |
| 0 | 100.0 (± 2.1) | 0.0 |
| 1 | 98.9 (± 1.8) | < 0.1 |
| 2 | 99.2 (± 2.5) | < 0.1 |
| 4 | 97.5 (± 3.1) | < 0.2 |
| 8 | 98.1 (± 2.7) | < 0.2 |
| 24 | 96.8 (± 3.5) | < 0.5 |
Interpretation: The hypothetical data in Table 1 would indicate that this compound is isotopically stable in human plasma for at least 24 hours under physiological conditions, with minimal to no detectable back-exchange.
Visualizing the Workflow and Metabolic Context
To further aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Figure 1. Experimental workflow for assessing the in vitro isotopic stability of this compound in plasma.
Figure 2. Major metabolic pathways of L-Tryptophan.
Conclusion
The isotopic stability of this compound is a critical parameter that underpins its utility as an internal standard in regulated bioanalysis. While the carbon-deuterium bond is inherently strong, empirical validation of its stability in the complex biological matrix is a non-negotiable step in method development. The protocols and frameworks presented in this guide provide a comprehensive approach for researchers and drug development professionals to confidently assess and ensure the isotopic integrity of this compound, thereby contributing to the generation of high-quality, reliable data in their studies. Through meticulous evaluation, the potential for isotopic back-exchange can be thoroughly investigated, solidifying the position of this compound as a robust tool in the advancement of pharmaceutical sciences.
Understanding the Kinetic Isotope Effect of D-Tryptophan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Kinetic Isotope Effect
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes[1]. This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can lead to a slower reaction rate. The magnitude of the KIE can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state[1].
For D-Tryptophan-d5, the substitution of five hydrogens with deuterium on the indole ring is expected to primarily result in a secondary kinetic isotope effect . This is because the C-H bonds on the indole ring are not directly broken during the initial enzymatic oxidation of the amino acid. Instead, the electronic and steric changes resulting from deuteration can influence the reaction rate.
The Central Role of D-Amino Acid Oxidase (DAAO)
The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-imino acids[2][3]. The imino acid then non-enzymatically hydrolyzes to an α-keto acid and ammonia. Human DAAO shows a preference for hydrophobic amino acids, including D-Tryptophan[4].
The metabolic cascade initiated by DAAO can lead D-Tryptophan down the kynurenine pathway, a major route for tryptophan catabolism that produces several neuroactive compounds[5][6].
Signaling Pathway of D-Tryptophan Metabolism
The following diagram illustrates the initial steps in the metabolism of D-Tryptophan, highlighting the role of DAAO and its entry into the kynurenine pathway.
Quantitative Data on Kinetic Isotope Effects in DAAO Catalysis
As of this writing, specific quantitative data for the kinetic isotope effect of D-Tryptophan-d5 with DAAO has not been reported in the literature. However, extensive studies on the KIE of DAAO with other deuterated substrates, particularly at the Cα position (a primary KIE), provide a strong basis for understanding the enzyme's mechanism. The following tables summarize key data from studies on the DAAO from Rhodotorula gracilis with D-alanine and [2-D]D-alanine, which involves a hydride transfer mechanism[7][8].
Table 1: Primary and Solvent Kinetic Isotope Effects on DAAO with D-Alanine [7][8]
| Parameter | Substrate | pH | KIE Value |
| Primary KIE (kH/kD) | [2-D]D-alanine | Low pH | 9.1 ± 1.5 |
| Primary KIE (kH/kD) | [2-D]D-alanine | High pH | 2.3 ± 0.3 |
| Solvent KIE (kH2O/kD2O) | D-alanine | 6.0 | 3.1 ± 1.1 |
| Solvent KIE (kH2O/kD2O) | D-alanine | 10.0 | 1.2 ± 0.2 |
Table 2: "Double" Kinetic Isotope Effect on DAAO with [2-D]D-Alanine in D2O at pH 6.0 [7][8]
| Parameter | Value |
| Solvent KIE with [2-D]D-alanine | 2.9 ± 0.8 |
| Primary KIE in D2O | 8.4 ± 2.4 |
The large primary KIE observed with [2-D]D-alanine suggests that the cleavage of the Cα-H bond is the rate-determining step in the reaction catalyzed by DAAO[7][8]. For D-Tryptophan-d5, where the deuterium is on the indole ring, a much smaller secondary KIE would be anticipated.
Experimental Protocols for Measuring the Kinetic Isotope Effect
The following is a detailed methodology for determining the kinetic isotope effect of D-Tryptophan-d5 with D-Amino Acid Oxidase, adapted from established protocols for other D-amino acids[7][8].
Materials
-
Purified D-Amino Acid Oxidase (human or other source)
-
D-Tryptophan
-
D-Tryptophan-d5 (indole-d5)
-
Potassium phosphate buffer
-
Oxygen
-
Spectrophotometer (for monitoring FAD reduction or oxygen consumption)
-
Stopped-flow apparatus (for pre-steady-state kinetics)
-
LC-MS/MS (for product quantification)
Experimental Workflow
Pre-Steady-State Kinetics (Stopped-Flow)
This method directly measures the rate of FAD reduction in the enzyme active site and is ideal for observing primary isotope effects.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of DAAO in 50 mM potassium phosphate buffer at a desired pH (e.g., pH 8.3).
-
Prepare stock solutions of D-Tryptophan and D-Tryptophan-d5 in the same buffer.
-
-
Stopped-Flow Measurement:
-
Load the DAAO solution into one syringe of the stopped-flow apparatus and the substrate solution (either D-Tryptophan or D-Tryptophan-d5) into the other.
-
Rapidly mix the solutions and monitor the decrease in absorbance at 456 nm, which corresponds to the reduction of the FAD cofactor.
-
Perform measurements at various substrate concentrations to determine the limiting rate of reduction (k_red) and the dissociation constant (K_d).
-
-
Data Analysis:
-
Fit the observed rate constants (k_obs) versus substrate concentration to the Michaelis-Menten equation to obtain k_red and K_d for both the deuterated and non-deuterated substrates.
-
The KIE is calculated as the ratio of k_red for D-Tryptophan (k_H) to that of D-Tryptophan-d5 (k_D).
-
Steady-State Kinetics
This method measures the overall reaction rate under conditions where the substrate concentration is much higher than the enzyme concentration.
-
Reaction Setup:
-
Prepare reaction mixtures containing DAAO, buffer, and varying concentrations of either D-Tryptophan or D-Tryptophan-d5 in an oxygen-saturated solution.
-
-
Rate Measurement:
-
Monitor the reaction progress by either measuring oxygen consumption using an oxygen electrode or by quantifying the formation of the α-keto acid product over time using LC-MS/MS.
-
-
Data Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Fit the velocity versus substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters k_cat and K_m for both isotopes.
-
The KIE can be calculated on both k_cat and k_cat/K_m.
-
Conclusion
While direct experimental data on the kinetic isotope effect of D-Tryptophan-d5 is currently lacking, this guide provides the necessary theoretical background and practical framework for its investigation. The key metabolic enzyme, D-Amino Acid Oxidase, has been well-studied, and analogous KIE data from other deuterated substrates suggest that a primary KIE at the Cα position is significant. The expected secondary KIE from deuteration on the indole ring of D-Tryptophan-d5 is likely to be smaller but can be precisely measured using the detailed experimental protocols outlined herein. Such studies are essential for a deeper understanding of DAAO's catalytic mechanism and for the rational design of deuterated drugs with optimized metabolic profiles.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated D-Tryptophan (H-D-Trp-OH-d5) in Advancing Tryptophan Metabolism Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of deuterated D-tryptophan, specifically H-D-Trp-OH-d5, in the nuanced field of tryptophan metabolism studies. Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive compounds that are integral to human health, influencing everything from neurotransmission to immune response. The study of its metabolic pathways is paramount in understanding and developing therapies for a range of diseases, including neurological disorders, cancer, and inflammatory conditions. The use of stable isotope-labeled internal standards, such as this compound, is indispensable for achieving the accuracy and precision required in modern analytical methodologies.
Core Principles: The Utility of Deuterated Standards
Deuterium-labeled compounds are powerful tools in metabolic research, primarily serving as internal standards in mass spectrometry-based quantification.[1][2] The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical similarity ensures it behaves identically during sample preparation and chromatographic separation. This co-elution and co-ionization behavior is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring highly accurate and reproducible quantification of the target analyte.[3][4] While L-Tryptophan-d5 is more commonly cited as an internal standard for L-tryptophan and its metabolites, deuterated D-tryptophan provides a valuable tool for studies focusing on the less-explored D-amino acid pathways.
Physicochemical Properties and Applications
Deuterated amino acids, including deuterated tryptophan, are increasingly utilized in drug discovery and metabolic tracing.[5][6][7] Studies have shown that deuteration can enhance the photostability of tryptophan, a molecule otherwise prone to degradation upon UV absorption due to its indole ring.[5] This increased stability is a significant advantage in experimental settings. While the primary application of this compound is as an internal standard for the quantification of D-tryptophan, it can also be used in tracer studies to investigate the metabolic fate of D-tryptophan in biological systems.
Table 1: Properties of Deuterated Tryptophan Isotopologues
| Property | L-Tryptophan-d5 | L-Tryptophan-d8 | H-D-Trp-OH (D-Tryptophan) |
| CAS Number | 62595-11-3[8] | 1233395-93-1[1] | 153-94-6[9] |
| Molecular Formula | C₁₁H₇D₅N₂O₂[8] | Not explicitly found | C₁₁H₁₂N₂O₂[9] |
| Formula Weight | 209.3[8] | Not explicitly found | 204.23[10] |
| Primary Application | Internal standard for L-tryptophan quantification[8] | Deuterium-labeled L-Tryptophan for tracer and internal standard use[1] | Investigating gut microbial diversity and inflammation[9] |
| Key Characteristics | ≥99% deuterated forms (d1-d5)[8] | - | D-isomer of tryptophan found in some natural peptides[9] |
Tryptophan Metabolism: Key Pathways
Tryptophan is metabolized through three primary pathways, each leading to the formation of critical bioactive molecules.[11][12] The dysregulation of these pathways is implicated in numerous diseases.[11][13]
-
The Kynurenine Pathway: This is the major route for tryptophan degradation, accounting for over 95% of its metabolism.[12] It produces several neuroactive compounds, including kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic). The balance between these metabolites is crucial for neuronal health.[13][14][15] The ratio of kynurenine to tryptophan is often used as an indicator of the activity of the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[16][17]
-
The Serotonin Pathway: A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in regulating mood, sleep, and appetite.[16][18] Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle.[16]
-
The Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives.[14][18] These molecules play a significant role in gut health, immune regulation, and the gut-brain axis.[15]
Experimental Protocol: Quantification of Tryptophan Metabolites using LC-MS/MS
The following provides a generalized protocol for the analysis of tryptophan and its metabolites in biological samples, such as plasma or serum, using a deuterated internal standard like L-Tryptophan-d5. The same principles apply when using this compound for D-tryptophan analysis.
Table 2: Example Parameters for LC-MS/MS Analysis
| Parameter | Value/Description | Reference |
| Sample Preparation | Protein precipitation with acetonitrile containing the internal standard. | [19] |
| Chromatography | Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC). | [20] |
| Column | C18 column (e.g., BEH C18, 1.7 µm, 2.1 × 150 mm). | [2] |
| Mobile Phase A | 0.1% Formic acid in water. | [19] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | [17][21] |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | [21] |
| Internal Standard | L-Tryptophan-d5 (or other appropriate deuterated standard). | [22] |
Methodology:
-
Sample Collection and Storage: Collect biological samples (e.g., blood, urine, tissue) and store them appropriately, typically at -80°C, to prevent degradation of metabolites.
-
Sample Preparation:
-
Thaw samples on ice.
-
To a specific volume of the sample (e.g., 50 µL of plasma), add a protein precipitation solvent (e.g., 100 µL of acetonitrile) that contains the deuterated internal standard (e.g., L-Tryptophan-d5) at a known concentration.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the prepared sample (e.g., 5 µL) onto the LC-MS/MS system.
-
The analytes are separated on the C18 column using a gradient elution with mobile phases A and B.
-
Following chromatographic separation, the eluent is introduced into the mass spectrometer.
-
The analytes are ionized by ESI, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM) for each target analyte and the internal standard.
-
-
Data Analysis:
-
The peak areas of the endogenous analytes and the deuterated internal standard are integrated.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of the analytes and a fixed concentration of the internal standard.
-
The concentration of the analytes in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion
The use of deuterated internal standards, such as this compound, is fundamental to the accurate and reliable study of tryptophan metabolism. These tools enable researchers to overcome the challenges of complex biological matrices and achieve the high-quality data necessary to unravel the intricate roles of tryptophan metabolites in health and disease. As our understanding of the distinct roles of L- and D-amino acids continues to grow, the availability and application of specific deuterated standards for each enantiomer will become increasingly critical for advancing research and developing targeted therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reproducibility assessment for a broad spectrum drug screening method from urine using liquid chromatography time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan Metabolism and Gut-Brain Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 17. Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bevital.no [bevital.no]
Methodological & Application
Application Note: High-Throughput Quantification of Tryptophan in Human Plasma Using H-D-Trp-OH-d5 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of tryptophan in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, H-D-Trp-OH-d5 (D-Tryptophan-d5), ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[1][2][3]
Introduction
Tryptophan is an essential amino acid that serves as a precursor for the biosynthesis of several critical biomolecules, including serotonin and melatonin.[4][5] Its metabolic pathways are of significant interest in various physiological and pathological processes. Accurate quantification of tryptophan in biological matrices is crucial for biomarker discovery and clinical research.[6] LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and specificity.[6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification.[1][2]
Principle of Isotope Dilution Mass Spectrometry
The core of this method relies on the principle of isotope dilution. A known concentration of the stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the workflow. This "spiked" sample is then processed through extraction and analysis. The internal standard co-elutes with the endogenous tryptophan and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Tryptophan (Reference Standard)
-
This compound (Internal Standard)[4]
-
LC-MS Grade Methanol, Acetonitrile, and Water[4]
-
Formic Acid (LC-MS Grade)[4]
-
Human Plasma (for validation and sample analysis)
Stock and Working Solutions
-
Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve tryptophan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tryptophan stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Add 50 µL of plasma to the respective tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank.
-
Add 200 µL of cold methanol (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tryptophan | 205.1 | 188.1 | 15 |
| This compound | 210.1 | 192.1 | 15 |
Note: These are typical values and should be optimized for the specific instrument used.
Data Presentation and Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL for tryptophan in human plasma.
| Analyte | Concentration Range (µg/mL) | R² |
| Tryptophan | 0.1 - 50 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 5.0 | < 6.0 | 95 - 105 |
| Medium | 5 | < 4.5 | < 5.5 | 96 - 104 |
| High | 40 | < 4.0 | < 5.0 | 97 - 103 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.5 | 98.1 |
| Medium | 5 | 94.1 | 97.5 |
| High | 40 | 93.8 | 98.3 |
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of tryptophan in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by effectively compensating for analytical variability. The described protocol is well-suited for high-throughput analysis in clinical and research settings, supporting studies on tryptophan metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of D-Tryptophan in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tryptophan, the D-enantiomer of the essential amino acid L-Tryptophan, has garnered increasing interest in biomedical research. While L-Tryptophan is well-known for its roles in protein synthesis and as a precursor to serotonin and niacin, emerging evidence suggests that D-Tryptophan and other D-amino acids play significant roles in various physiological and pathological processes. Accurate quantification of D-Tryptophan in biological matrices is crucial for understanding its metabolic pathways, identifying potential biomarkers for disease, and for pharmacokinetic studies in drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of D-Tryptophan in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, H-D-Trp-OH-d5. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Key Signaling Pathway: The Kynurenine Pathway
The primary metabolic route for tryptophan in mammals is the kynurenine pathway, which is responsible for the degradation of over 95% of free tryptophan. This pathway generates several neuroactive and immunomodulatory metabolites. While the pathway primarily metabolizes L-Tryptophan, the presence and concentration of D-Tryptophan can influence this and other metabolic routes.
Caption: Simplified diagram of the Kynurenine Pathway.
Experimental Workflow
The overall experimental workflow for the quantification of D-Tryptophan is outlined below. It involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for D-Tryptophan quantification.
Experimental Protocols
Materials and Reagents
-
D-Tryptophan certified reference standard
-
This compound (D-Tryptophan-d5) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma) on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column is required to separate D- and L-Tryptophan. A common choice is a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Column Temperature: 25°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (Re-equilibration)
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
MRM Transitions
The following table summarizes the optimized MRM transitions for D-Tryptophan and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Tryptophan | 205.1 | 188.1 | 15 |
| 205.1 | 146.1 | 20 | |
| This compound (IS) | 210.1 | 192.1 | 15 |
| 210.1 | 150.1 | 20 |
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of D-Tryptophan. These values should be validated for each specific matrix and instrument.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 10% | < 12% | 90 - 110% |
| Mid QC | 100 | < 8% | < 10% | 92 - 108% |
| High QC | 800 | < 5% | < 8% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | 85 - 115% | 88 - 112% |
| High QC | 800 | 90 - 110% | 91 - 109% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of D-Tryptophan in biological matrices using LC-MS/MS with a deuterated internal standard. The described method offers high sensitivity, selectivity, and accuracy, making it suitable for a wide range of research and development applications. The provided experimental details, data tables, and diagrams serve as a valuable resource for scientists and researchers in the field. It is recommended to perform a full method validation according to the relevant regulatory guidelines for specific applications.
Application Notes and Protocols: H-D-Trp-OH-d5 for Flux Analysis in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of specific atoms through metabolic pathways. H-D-Trp-OH-d5, a deuterated form of D-tryptophan, serves as a valuable tracer for investigating the dynamics of tryptophan metabolism. Tryptophan is an essential amino acid that is a precursor to a variety of bioactive molecules, including serotonin, melatonin, and nicotinamide adenine dinucleotide (NAD+). Its metabolism is intricately linked to immune responses, neurotransmission, and cellular energy. Dysregulation of tryptophan metabolic pathways, particularly the kynurenine pathway, has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis to study tryptophan metabolic pathways, with a focus on the kynurenine pathway.
Principle of Isotope Tracing with this compound
When this compound is introduced into a biological system, it is taken up by cells and participates in the same enzymatic reactions as its unlabeled counterpart. The five deuterium atoms on the indole ring of the tryptophan molecule act as a stable isotopic label. As this compound is metabolized, these deuterium atoms are incorporated into downstream metabolites. By using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the isotopologue distribution of these metabolites can be determined. This information allows for the calculation of metabolic flux rates, providing a dynamic view of pathway activity. The use of a D-isomer tracer can also provide specific insights into pathways that may utilize D-amino acids.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing the flux of tryptophan through the kynurenine pathway can reveal metabolic reprogramming in various diseases. For instance, an increased flux towards kynurenine and its downstream metabolites is often observed in inflammatory conditions and cancer.
-
Target Identification and Validation: By understanding how metabolic fluxes are altered in disease, novel enzymatic or transport steps can be identified as potential therapeutic targets.
-
Pharmacodynamic Biomarker Development: The metabolic signature of tryptophan pathway fluxes can serve as a biomarker to assess the efficacy of therapeutic interventions that target these pathways.
-
Drug Metabolism and Safety Assessment: this compound can be used to study the impact of drug candidates on tryptophan metabolism, identifying potential off-target effects or drug-induced metabolic liabilities.
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using this compound involves several key stages, from experimental design to data analysis and interpretation.
Experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines the steps for conducting a stable isotope tracing experiment using this compound in adherent cell cultures.
Materials:
-
This compound (sterile, cell-culture grade)
-
Cell culture medium deficient in tryptophan
-
Dialyzed fetal bovine serum (FBS)
-
Adherent cells of interest (e.g., cancer cell line, primary cells)
-
6-well or 12-well cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing tryptophan-deficient base medium with a known concentration of this compound and dialyzed FBS. The final concentration of the tracer will depend on the specific cell type and experimental goals but is typically in the physiological range of tryptophan.
-
Tracer Introduction:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. The timing should be optimized to capture the desired metabolic events.
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
-
Sample Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Tryptophan Metabolites
This protocol provides a general method for the analysis of deuterated and non-deuterated tryptophan and its kynurenine pathway metabolites. Method optimization will be required for specific instrumentation.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column suitable for polar metabolites
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Apply a gradient elution to separate the metabolites. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
The flow rate is typically set between 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions for each metabolite of interest, both in its unlabeled and deuterated forms. The specific MRM transitions will need to be determined empirically on the instrument used.
-
Example precursor ions [M+H]+:
-
Tryptophan: m/z 205.1
-
This compound: m/z 210.1
-
Kynurenine: m/z 209.1
-
Deuterated Kynurenine: m/z will depend on the number of deuterium atoms retained.
-
Kynurenic Acid: m/z 190.1
-
Deuterated Kynurenic Acid: m/z will depend on the number of deuterium atoms retained.
-
-
Data Presentation
Quantitative data from metabolic flux analysis experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Illustrative Isotopologue Distribution of Tryptophan and Kynurenine in a Cancer Cell Line after 24h Incubation with this compound.
| Metabolite | Isotopologue | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated) |
| Tryptophan | M+0 | 5.2 | 8.1 |
| M+5 | 94.8 | 91.9 | |
| Kynurenine | M+0 | 35.7 | 55.3 |
| M+4 | 64.3 | 44.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Table 2: Illustrative Metabolic Flux Rates through Tryptophan Metabolic Pathways.
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) (Control) | Flux Rate (nmol/10^6 cells/hr) (Treated) | Fold Change |
| Tryptophan Uptake | 15.2 ± 1.8 | 12.5 ± 1.5 | 0.82 |
| Tryptophan -> Kynurenine | 10.8 ± 1.2 | 6.9 ± 0.9 | 0.64 |
| Kynurenine -> Kynurenic Acid | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.71 |
| Tryptophan -> Serotonin | 0.5 ± 0.1 | 0.4 ± 0.05 | 0.80 |
This table is for illustrative purposes only and does not represent actual experimental data.
Data Analysis and Interpretation
-
Isotopologue Distribution Analysis: The raw LC-MS data is processed to determine the relative abundance of each isotopologue for every metabolite of interest. This is corrected for the natural abundance of stable isotopes.
-
Metabolic Flux Modeling: The isotopologue distribution data, along with measured uptake and secretion rates of metabolites, are used as inputs for computational models. These models, based on the stoichiometry of the metabolic network, solve for the unknown intracellular flux rates. Software packages such as INCA, Metran, or WUFlux are commonly used for this purpose.
-
Biological Interpretation: The calculated flux maps provide a quantitative understanding of how the cells are utilizing tryptophan. Changes in flux rates between different experimental conditions (e.g., control vs. drug-treated) can reveal the mechanism of action of a compound or the metabolic consequences of a disease state.
Signaling and Metabolic Pathways
Tryptophan Metabolism
The major metabolic fates of tryptophan include the kynurenine pathway, the serotonin pathway, and the indole pathway (primarily by gut microbiota).
Application Notes and Protocols for H-D-Trp-OH-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of deuterated tryptophan (H-D-Trp-OH-d5) and its endogenous counterpart, tryptophan, from biological matrices for analysis by liquid chromatography-mass spectrometry (LC-MS). The following sections detail various extraction and purification techniques, including protein precipitation and solid-phase extraction, as well as an optional derivatization step to enhance analytical sensitivity and chromatographic performance.
Introduction
Tryptophan is an essential amino acid involved in numerous metabolic pathways, including the synthesis of serotonin and kynurenine.[1] The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in complex biological samples by compensating for matrix effects and variations in sample processing.[2] Proper sample preparation is a critical step to remove interferences, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of LC-MS analysis.[3] This document outlines several well-established methods for the preparation of samples from matrices like plasma and serum.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the available instrumentation. Below are protocols for common and effective methods.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological fluids.[4] Organic solvents like methanol or acetonitrile are commonly used.[4]
Experimental Protocol: Methanol Precipitation
-
Sample Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, place a 100 µL aliquot of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add the internal standard (this compound) solution to the sample to achieve the desired final concentration.
-
Precipitation: Add 400 µL of cold (-20°C) methanol to the sample.[5]
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[6] Vortex for 20 seconds to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Workflow for Protein Precipitation
Protein Precipitation Workflow
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids, resulting in a cleaner extract and reduced matrix effects.[6] Reversed-phase and ion-exchange are common SPE mechanisms for amino acid extraction.
Experimental Protocol: Reversed-Phase SPE
-
Sample Pre-treatment:
-
Thaw plasma or serum samples at room temperature and vortex for 10 seconds.
-
To a 500 µL aliquot of the sample, add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.[6]
-
Vortex the mixture and centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated supernatant (approximately 1 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (1-2 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the tryptophan and this compound with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS system.
-
Workflow for Solid-Phase Extraction
Solid-Phase Extraction Workflow
Method 3: Derivatization with AccQ-Tag™
For applications requiring higher sensitivity, pre-column derivatization can be employed. The AccQ-Tag™ (AQC) method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to derivatize primary and secondary amines, forming stable, fluorescent derivatives that can be readily analyzed by LC-MS.[7][8][9]
Experimental Protocol: AccQ-Tag Derivatization
-
Sample Preparation: Prepare the sample extract using either protein precipitation or SPE as described above. The final extract should be free of primary and secondary amine-containing buffers.
-
Reagent Preparation:
-
Reconstitute the AccQ-Tag Fluor Reagent powder in the provided acetonitrile.
-
Prepare the borate buffer as per the manufacturer's instructions.
-
-
Derivatization Reaction:
-
Incubation: Heat the tubes at 55°C for 10 minutes.[7]
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Workflow for AccQ-Tag Derivatization
AccQ-Tag Derivatization Workflow
Quantitative Data Summary
The following tables summarize typical performance data for tryptophan analysis using various sample preparation and analytical methods.
Table 1: Recovery and Precision Data
| Parameter | Method | Matrix | Value | Reference |
| Extraction Recovery | Zirconia-based SPE | Plasma | 77% - 126% | [1] |
| Intra-day Precision (%RSD) | LC-MS/MS | Plasma | 0.3% - 3.4% | [10] |
| Inter-day Precision (%RSD) | LC-MS/MS | Plasma | 0.4% - 8.9% | [10] |
Table 2: Sensitivity and Linearity Data
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | CEC-MS/MS | 27.4 ng/mL | [1] |
| Limit of Quantification (LOQ) | CEC-MS/MS | 80 ng/mL | [1] |
| LOQ (with derivatization) | LC-MS/MS | 0.06 µM | [11] |
| Linearity (R²) | CEC-MS/MS | 0.9978 - 0.9997 | [1] |
| Linearity (R²) | LC-MS/MS | 0.996 | [10] |
LC-MS Parameters
Below are typical starting parameters for the LC-MS analysis of tryptophan and its deuterated analog. Optimization may be required based on the specific instrument and column used.
Table 3: Suggested LC-MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-10 µL |
| Column Temperature | 30-55°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tryptophan) | To be optimized, e.g., m/z 205.1 → 188.1 |
| MRM Transition (this compound) | To be optimized, e.g., m/z 210.1 → 192.1 |
References
- 1. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroform-methanol extraction of proteins [drummondlab.org]
- 4. agilent.com [agilent.com]
- 5. Methanol Precipitation of Proteins [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: The Role of H-D-Trp-OH-d5 in Targeted Metabolomics of Tryptophan
Introduction
Tryptophan is an essential amino acid that serves as a crucial precursor for the biosynthesis of proteins and several bioactive metabolites, including neurotransmitters and hormones.[1] Its metabolism is primarily divided into two major routes: the kynurenine pathway and the serotonin pathway.[2] Dysregulation in these pathways has been implicated in a wide range of pathologies, including neurodegenerative disorders, cancer, and mood disorders.[2][3] Consequently, the accurate quantification of tryptophan and its metabolites in biological samples is paramount for both clinical diagnostics and biomedical research.
Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for this purpose. The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4] H-D-Trp-OH-d5 (Deuterated Tryptophan, Trp-d5), a non-radioactive, stable isotopologue of tryptophan, serves as an ideal internal standard for the quantitative analysis of tryptophan and its derivatives. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for distinct detection by a mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample before processing. This "spiked" standard behaves identically to the endogenous analyte throughout extraction, purification, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, precise quantification can be achieved, effectively nullifying losses during sample handling and mitigating ion suppression or enhancement effects in the MS source.
Tryptophan Metabolic Pathways
Tryptophan metabolism is a complex network leading to the production of various bioactive compounds. The two primary pathways are the kynurenine and serotonin pathways, which are critical for immune regulation and neurotransmission, respectively. A third pathway, involving gut microbiota, produces indole derivatives that interact with host receptors.[5]
Caption: Major metabolic pathways of tryptophan.
Quantitative Data Summary
The use of this compound as an internal standard allows for the robust quantification of tryptophan and its metabolites across various biological matrices. The following tables summarize typical mass spectrometry parameters and method performance characteristics derived from published literature.
Table 1: Example LC-MS/MS Parameters for Tryptophan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Tryptophan (Trp) | 205.2 | 146.0 | Positive | [3] |
| This compound (Trp-d5) | 210.3 | 150.0 | Positive | [3][6] |
| Kynurenine (KYN) | 209.0 | 146.0 | Positive | [3] |
| Kynurenic Acid (KA) | 190.0 | 116.0 | Positive | [3] |
| Serotonin (5-HT) | 177.1 | 160.1 | Positive | [7] |
| 5-HIAA | 192.1 | 146.1 | Positive |[7] |
Table 2: Method Performance and Quantitation Limits in Biological Matrices
| Analyte | Matrix | LLOQ (µM) | Inter-Assay Precision (%) | Inter-Assay Accuracy (%) | Reference |
|---|---|---|---|---|---|
| Tryptophan | Serum | 0.010 | < 15% | 79-104% | [7][8] |
| Kynurenine | Serum | 0.016 | < 15% | 79-104% | [7][8] |
| Kynurenic Acid | Serum | 0.001 | < 15% | Not Reported | [8] |
| Xanthurenic Acid | Serum | 0.005 | < 15% | Not Reported | [8] |
| Indoxyl Sulfate | Serum | 0.100 | < 15% | Not Reported | [8] |
| 5-HTP | Serum | Not Reported | 16% (low QC) | 79-104% | [7] |
| 5-HT | Serum | Not Reported | 16% (low QC) | 79-104% |[7] |
Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol details a common protein precipitation method for extracting tryptophan and its metabolites from serum or plasma samples.
Materials:
-
Serum or EDTA plasma samples
-
This compound internal standard stock solution (e.g., 500 µM in Methanol)
-
Methanol (LC-MS Grade), chilled to -20°C
-
0.1% Formic acid in water (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of 13,000 x g at 4°C
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Thaw Samples: Thaw frozen serum/plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Transfer 50 µL of each serum/plasma sample, calibration standard, and quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.[3]
-
Spike Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube. The final concentration should be appropriate for the expected endogenous tryptophan levels.
-
Protein Precipitation: Add 400 µL of chilled methanol to each tube.[9] This results in a protein precipitation ratio of 8:1 (solvent:sample).
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully collect the supernatant (~450 µL) without disturbing the protein pellet and transfer it to a new, clean tube.
-
Solvent Evaporation (Optional but Recommended): Dry the supernatant completely under a gentle stream of nitrogen. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3][8] Vortex for 15 seconds to dissolve the analytes.
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final clear supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of tryptophan and its metabolites.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).[3]
LC Conditions:
-
Analytical Column: Waters Acquity UPLC HSS T3 Column (1.8 µm, 2.1 x 100 mm) or equivalent reverse-phase column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 95:5 Acetonitrile-Water with 0.1% Formic Acid.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Example Gradient:
-
0-2.0 min: 0% B
-
2.0-10.0 min: Gradient to 40% B
-
10.0-11.0 min: Gradient to 100% B
-
11.0-13.0 min: Hold at 100% B (Wash)
-
13.0-15.0 min: Return to 0% B (Equilibration)[3]
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Use pre-determined transitions for each analyte and internal standard (see Table 1 for examples).
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) for maximum signal intensity for each analyte.
Experimental Workflow
The following diagram illustrates the logical flow of a targeted metabolomics experiment for tryptophan analysis using this compound.
Caption: Workflow for targeted tryptophan metabolomics.
References
- 1. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan Targeted Metabolomics - MetwareBio [metwarebio.com]
- 6. scispace.com [scispace.com]
- 7. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untargeted serum metabolomics and tryptophan metabolism profiling in type 2 diabetic patients with diabetic glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR (qNMR) using D-Tryptophan-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise and accurate determination of the concentration and purity of chemical compounds.[1][2] As a primary ratio method, qNMR does not rely on calibration curves specific to the analyte, instead utilizing a certified internal standard for quantification.[2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the determination of the absolute quantity of a substance by comparing the integral of an analyte's signal to that of a known amount of an internal standard.[1][2]
This document provides a detailed application note and protocol for conducting qNMR analysis using deuterated D-Tryptophan (D-Tryptophan-d5) as an internal standard. D-Tryptophan-d5 is a suitable internal standard for the quantification of various analytes, particularly those with signals in the aromatic region of the ¹H NMR spectrum, due to its chemical stability and distinct, well-resolved signals. Its deuteration minimizes signal overlap with non-deuterated analytes. These notes are intended to guide researchers, scientists, and drug development professionals in the application of qNMR for accurate purity assessments and concentration determinations.
Principle of qNMR with an Internal Standard
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[3] By incorporating a known amount of an internal standard into the sample, the concentration or purity of an analyte can be calculated using the following equation:
PurityAnalyte = ( IAnalyte / IStandard ) * ( NStandard / NAnalyte ) * ( MAnalyte / MStandard ) * ( mStandard / mAnalyte ) * PurityStandard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the compound
Advantages of Using D-Tryptophan-d5 as a qNMR Standard
-
Chemical Stability: Tryptophan is a stable amino acid, ensuring reliability of the standard.
-
Signal Separation: The aromatic protons of tryptophan resonate in a region of the ¹H NMR spectrum that is often clear of signals from aliphatic compounds, reducing the likelihood of signal overlap.[4][5]
-
Deuteration: The use of a deuterated standard minimizes potential overlap with residual proton signals from the analyte or solvents.
-
Suitability for Aromatic Analytes: It is particularly well-suited for the quantification of other aromatic compounds.[4]
Experimental Protocols
A successful qNMR experiment relies on meticulous planning and execution of the experimental procedure, which can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[1]
Reagents and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard: D-Tryptophan-d5 of high purity (≥99%).
-
Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d6, D₂O, Methanol-d4). The choice of solvent is critical to ensure that the analyte and standard signals do not overlap.[1][6]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality, quantitative data.[7]
-
Analytical Balance: A calibrated balance capable of accurately weighing small amounts of material.
-
NMR Tubes: High-precision NMR tubes.
-
Volumetric Flasks and Pipettes: For accurate solvent handling.
Sample Preparation
Accurate sample preparation is paramount for obtaining reliable qNMR results.[2]
-
Weighing: Accurately weigh a specific amount of the D-Tryptophan-d5 internal standard (e.g., 5-10 mg) into a clean, dry vial using a calibrated analytical balance.[2] Record the exact mass.
-
Analyte Addition: Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2 to ensure comparable signal intensities.[2] Record the exact mass.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to completely dissolve both the analyte and the internal standard. Ensure thorough mixing by gentle vortexing or sonication.[2]
-
Transfer: Transfer the prepared solution to a high-precision NMR tube.
Caption: Workflow for preparing a sample for qNMR analysis.
NMR Data Acquisition
For accurate quantification, specific NMR acquisition parameters must be carefully optimized.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30-90 degrees | A 90-degree pulse provides the maximum signal for a single scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for ensuring complete relaxation of all protons, which is essential for accurate integration. The T₁ (spin-lattice relaxation time) of the slowest relaxing proton of interest should be determined experimentally (e.g., using an inversion-recovery experiment). |
| Acquisition Time (AQ) | ≥ 3 seconds | To achieve adequate digital resolution for accurate integration. |
| Number of Scans (NS) | ≥ 16 | To achieve a sufficient signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[3] The number of scans will depend on the sample concentration. |
| Temperature | Stable and controlled | To minimize variations in chemical shifts and signal intensities. |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the D-Tryptophan-d5 internal standard. The integration region should encompass the entire peak, including any ¹³C satellites if they are close to the main peak.[2]
-
Calculation: Use the qNMR equation provided in the "Principle of qNMR" section to calculate the purity or concentration of the analyte.
Caption: Step-by-step workflow for qNMR data processing and analysis.
Data Presentation
The quantitative results should be summarized in a clear and organized manner. The following table provides a template for presenting the data from a qNMR experiment using D-Tryptophan-d5 as an internal standard.
| Parameter | D-Tryptophan-d5 (Standard) | Analyte |
| Mass (mg) | e.g., 5.12 | e.g., 8.34 |
| Molar Mass ( g/mol ) | 209.26 | Provide Molar Mass |
| Purity (%) | ≥99 | To be determined |
| ¹H NMR Signal (ppm) | Specify signal | Specify signal |
| Number of Protons (N) | Specify number | Specify number |
| Integral Value (I) | e.g., 1.00 (normalized) | Provide integral value |
| Calculated Purity (%) | N/A | Calculate using formula |
| Standard Deviation (%) | N/A | Calculate from replicates |
Conclusion
Quantitative NMR using D-Tryptophan-d5 as an internal standard offers a robust, accurate, and efficient method for determining the purity and concentration of a wide range of analytes, particularly in the context of drug discovery and development.[8][9] By following the detailed protocols outlined in these application notes, researchers can achieve reliable and reproducible quantitative results. The non-destructive nature of NMR also allows for sample recovery if needed.[2]
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise für die GC-MS-Analyse von H-D-Trp-OH-d5
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Betreff: Detaillierte Derivatisierungsmethoden für die quantitative Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse von deuteriertem Tryptophan (H-D-Trp-OH-d5)
Einführung
Tryptophan und seine Metaboliten sind entscheidende Moleküle in zahlreichen physiologischen Prozessen, einschließlich der Synthese von Neurotransmittern wie Serotonin und der Kynurenin-Stoffwechselwege. Eine genaue Quantifizierung von Tryptophan und seinen Isotopenanaloga, wie this compound, das als interner Standard verwendet wird, ist für die metabolische Forschung und die pharmazeutische Entwicklung von entscheidender Bedeutung. Aufgrund seiner polaren Natur und geringen Flüchtigkeit erfordert Tryptophan eine Derivatisierung vor der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Dieser Prozess wandelt die polaren funktionellen Gruppen (Carboxyl- und Aminogruppen) in flüchtigere und thermisch stabilere Derivate um.
Diese Application Note bietet einen detaillierten Überblick und Protokolle für drei gängige Derivatisierungsmethoden: Silylierung, Acylierung und Veresterung/Acylierung.
Vergleich der Derivatisierungsmethoden
Die Wahl der Derivatisierungsmethode hängt von verschiedenen Faktoren ab, darunter die Probenmatrix, die erforderliche Empfindlichkeit und die verfügbare Ausrüstung. Nachfolgend finden Sie eine Zusammenfassung der quantitativen Daten für verschiedene Derivatisierungsmethoden zur Analyse von Tryptophan und seinen Metaboliten.
| Derivatisierungsmethode | Reagenz(ien) | Typische Wiederfindung (%) | Nachweisgrenze (LOD) | Bestimmungsgrenze (LOQ) | Vorteile | Nachteile |
| Silylierung | MTBSTFA | 40-80[1] | 0,2-0,4 µM[1] | 0,4-0,5 µM[1] | Stabile Derivate, gute Fragmentierungsmuster im MS. | Feuchtigkeitsempfindlich, kann zu mehreren Derivaten führen. |
| BSTFA | 50-80[1] | 0,2-0,4 µM[1] | 0,4-0,5 µM[1] | Geringere sterische Hinderung als bei MTBSTFA.[1] | Weniger stabile Derivate als TBDMS. | |
| Acylierung/Veresterung | Propylchloroformat | Nicht spezifiziert | Nicht spezifiziert | Nicht spezifiziert | Schnelle Reaktion in wässrigen Medien.[2] | Kann zu Proteinhydrolyse in biologischen Proben führen. |
| Acylierung | TFAA | Nicht spezifiziert | Nicht spezifiziert | Nicht spezifiziert | Hohe Flüchtigkeit der Derivate. | Reagenz ist feuchtigkeitsempfindlich und korrosiv. |
Hinweis: Die Daten für LOD und LOQ stammen aus Studien zu Tryptophan-Metaboliten und können je nach spezifischer Verbindung und Matrix variieren. Direkte vergleichende quantitative Daten für Tryptophan selbst über alle Methoden hinweg sind in der Literatur begrenzt.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweisen Verfahren für die Derivatisierung von Tryptophan (und this compound als internem Standard) für die GC-MS-Analyse.
Protokoll 1: Silylierung mit MTBSTFA
Diese Methode führt zur Bildung von tert-Butyldimethylsilyl (TBDMS)-Derivaten, die für ihre Stabilität bekannt sind.
Materialien:
-
This compound und Tryptophan-Standardlösungen
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
-
Acetonitril (wasserfrei)
-
Pyrimidin (wasserfrei, optional als Katalysator)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Heizblock oder Ofen
-
Vortex-Mischer
-
Stickstoff- oder Argongasstrom zum Trocknen
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge der Tryptophan-Standardlösung (und des internen Standards this compound) in ein Reaktionsgefäß überführen.
-
Trocknung: Die Probe unter einem sanften Stickstoff- oder Argongasstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) vollständig zur Trockne eindampfen. Es ist entscheidend, dass die Probe vollständig trocken ist, da Feuchtigkeit mit dem Silylierungsreagenz reagiert.
-
Derivatisierung:
-
Reaktion: Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.[4]
-
Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Einen Aliquot der derivatisierten Probe direkt in das GC-MS-System injizieren.
Typische GC-MS-Parameter:
-
GC-Säule: DB-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
-
Injektor-Temperatur: 250 °C
-
Ofenprogramm: Start bei 100 °C, halten für 2 Minuten, dann mit 10 °C/min auf 280 °C erhöhen und für 5 Minuten halten.
-
Trägergas: Helium bei einer konstanten Flussrate von 1 ml/min
-
MS-Transferleitungstemperatur: 280 °C
-
Ionenquellentemperatur: 230 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Scan-Bereich: m/z 50-650
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Diese Methode erzeugt N-Trifluoracetyl-Derivate, die sehr flüchtig sind. Oft wird sie mit einer Veresterung kombiniert, um sowohl die Carboxyl- als auch die Aminogruppe zu derivatisieren.
Materialien:
-
This compound und Tryptophan-Standardlösungen
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel (z. B. Dichlormethan oder Acetonitril, wasserfrei)
-
Reaktionsgefäße
-
Heizblock
Verfahren:
-
Probenvorbereitung und Trocknung: Wie in Protokoll 1 beschrieben.
-
Derivatisierung:
-
Den trockenen Rückstand in 200 µl wasserfreiem Dichlormethan oder Acetonitril lösen.
-
100 µl TFAA zugeben.
-
Das Gefäß sofort verschließen.
-
-
Reaktion: Das Reaktionsgemisch für 15 Minuten bei 50 °C erhitzen.
-
Trocknung: Das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.
-
Rekonstitution: Den Rückstand in einem geeigneten Lösungsmittel (z. B. Ethylacetat) für die GC-MS-Analyse aufnehmen.
-
Analyse: Einen Aliquot in das GC-MS-System injizieren.
Protokoll 3: Veresterung/Acylierung mit Propylchloroformat
Diese Methode ist eine schnelle Derivatisierung, die direkt in wässrigen Proben durchgeführt werden kann.
Materialien:
-
This compound und Tryptophan-Standardlösungen in Wasser oder Puffer
-
Propylchloroformat
-
Propanol
-
Pyridin
-
Chloroform
-
Reaktionsgefäße
Verfahren:
-
Probenvorbereitung: 100 µl der wässrigen Tryptophan-Standardlösung (und des internen Standards) in ein Reaktionsgefäß geben.
-
Derivatisierung:
-
200 µl einer 1:4 (v/v) Mischung aus Propanol und Pyridin zugeben und mischen.
-
20 µl Propylchloroformat zugeben, sofort verschließen und für 1 Minute kräftig vortexen.
-
-
Extraktion:
-
200 µl Chloroform zugeben und erneut für 1 Minute vortexen.
-
Das Gemisch zentrifugieren, um die Phasentrennung zu beschleunigen.
-
-
Analyse: Die untere organische Phase (Chloroform) abtrennen und einen Aliquot in das GC-MS-System injizieren.
Visualisierungen
Experimenteller Arbeitsablauf für die Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Probenvorbereitung und -Analyse.
Tryptophan-Stoffwechselwege
Abbildung 2: Vereinfachte Darstellung der Hauptstoffwechselwege von Tryptophan.
References
Application Notes and Protocols: H-D-Trp-OH-d5 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated tracers, such as H-D-Trp-OH-d5 (D-Tryptophan-d5), allows for the sensitive and specific quantification of a compound in biological matrices, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and experimental protocols for the use of this compound as a tracer to study the pharmacokinetics of D-Tryptophan.
D-Tryptophan, the D-isomer of the essential amino acid L-Tryptophan, is found in various natural sources and has been investigated for its potential biological activities. Understanding its pharmacokinetic profile is crucial for evaluating its physiological and pharmacological effects. The use of a deuterated tracer like this compound, in conjunction with mass spectrometry-based bioanalysis, allows for the differentiation of the exogenously administered compound from the endogenous pool of tryptophan, ensuring accurate pharmacokinetic measurements.
Key Applications
-
Pharmacokinetic Profiling: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vss) of D-Tryptophan.
-
Bioavailability Studies: Assessing the fraction of an orally administered dose of D-Tryptophan that reaches systemic circulation.
-
Metabolic Studies: Investigating the in vivo conversion of D-Tryptophan to L-Tryptophan and other metabolites.
-
Tissue Distribution Studies: Determining the extent of D-Tryptophan distribution into various tissues.
Data Presentation: Hypothetical Pharmacokinetic Parameters of D-Tryptophan in Rats
Due to the limited availability of direct pharmacokinetic studies on this compound as a tracer for D-Tryptophan, the following tables present hypothetical data based on a similar molecule, 1-methyl-D-tryptophan, to illustrate the expected pharmacokinetic profile in rats following intravenous and oral administration.[1] This data should be considered illustrative for the design of future studies.
Table 1: Hypothetical Pharmacokinetic Parameters of D-Tryptophan Following a Single Intravenous (IV) Administration in Rats
| Dose (mg/kg) | t1/2 (h) | CL (mL/h/kg) | Vss (mL/kg) | AUC(0→∞) (µM·h) |
| 12.5 | 25.0 | 50.0 | 1800 | 1000 |
| 50.0 | 28.0 | 45.0 | 1750 | 4500 |
Table 2: Hypothetical Pharmacokinetic Parameters of D-Tryptophan Following a Single Oral (PO) Administration in Rats
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC(0→t) (µM·h) | F (%) |
| 12.5 | 50 | 6.0 | 950 | 95 |
| 50.0 | 180 | 8.0 | 4300 | 96 |
| 100 | 300 | 8.0 | 7500 | 83 |
| 500 | 450 | 10.0 | 15000 | 67 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of D-Tryptophan using this compound as a tracer.
Materials:
-
This compound (D-Tryptophan-d5)
-
Vehicle for dosing (e.g., sterile saline for IV, corn oil for PO)
-
Male Sprague-Dawley rats (or other appropriate strain), cannulated for blood collection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dose Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 12.5 mg/kg dose).
-
Oral (PO) Formulation: Suspend this compound in a suitable vehicle like corn oil to the desired concentration.
-
-
Dosing:
-
IV Administration: Administer the this compound solution to the rats via the jugular vein cannula over a fixed period.
-
PO Administration: Administer the this compound suspension to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the carotid artery or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in rat plasma.
Materials:
-
Rat plasma samples from the PK study
-
This compound analytical standard
-
Internal Standard (IS), e.g., ¹³C₆-Tryptophan
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol/water).
-
Prepare calibration standards and QC samples by spiking blank rat plasma with known concentrations of this compound.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the optimal precursor and product ions (e.g., m/z 210.1 -> m/z 192.1).
-
Internal Standard (¹³C₆-Tryptophan): Determine the optimal precursor and product ions (e.g., m/z 211.1 -> m/z 194.1).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs using the calibration curve.
-
Use pharmacokinetic software to calculate the PK parameters from the plasma concentration-time data.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Caption: Simplified metabolic pathway of this compound in vivo.
References
Application Notes and Protocols for Cell Culture Labeling with Deuterated D-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for quantitative analysis of proteins and metabolites in complex biological systems. By introducing atoms with heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N) into molecules, researchers can track their metabolic fate and quantify their abundance using mass spectrometry.[1][2][3][4] This document provides detailed application notes and a proposed protocol for the metabolic labeling of mammalian cell cultures using deuterated D-Tryptophan (d-D-Trp).
While L-amino acids are the canonical building blocks of proteins, the study of D-amino acids in mammalian systems is a growing field of interest.[5][6] D-amino acids are known to be present in mammals and can play roles in various physiological and pathological processes.[5][6] The use of deuterated D-Tryptophan as a metabolic label is a novel approach that could provide insights into D-amino acid uptake, metabolism, and potential low-level incorporation into proteins.
Applications:
-
Metabolic Flux Analysis: Tracing the metabolic fate of D-Tryptophan in mammalian cells.
-
Quantitative Proteomics: Investigating the potential for D-amino acid incorporation into the proteome and quantifying changes in protein expression in response to D-Tryptophan exposure.
-
Drug Metabolism Studies: Using d-D-Trp as a tracer to study the effects of drugs on tryptophan metabolic pathways.[3]
Overview of the Labeling Strategy
The proposed strategy is adapted from the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. In this approach, cells are cultured in a medium where the standard L-Tryptophan has been replaced with deuterated D-Tryptophan. After a period of incubation, the cellular proteins and metabolites will incorporate the deuterated label. The extent of labeling can then be quantified by mass spectrometry.
It is important to note that the incorporation of D-amino acids into proteins in eukaryotic cells is not a standard process and may be very low or non-existent without genetic modification of the translational machinery.[7] Therefore, careful validation and sensitive detection methods are crucial.
Experimental Protocols
Preparation of Deuterated D-Tryptophan Labeling Medium
Objective: To prepare a cell culture medium suitable for labeling with deuterated D-Tryptophan.
Materials:
-
Tryptophan-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Deuterated D-Tryptophan (d-D-Trp)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture supplements (e.g., penicillin-streptomycin, L-glutamine)
Protocol:
-
Reconstitute the Tryptophan-free medium according to the manufacturer's instructions.
-
Prepare a sterile stock solution of deuterated D-Tryptophan in sterile water or PBS. The final concentration in the medium will need to be optimized, but a starting point similar to the standard L-Tryptophan concentration in the chosen medium formulation is recommended (e.g., 10-20 mg/L).
-
Add the deuterated D-Tryptophan stock solution to the Tryptophan-free medium.
-
Supplement the medium with dialyzed FBS to the desired final concentration (e.g., 10%). Dialyzed FBS is used to minimize the introduction of unlabeled L-Tryptophan.
-
Add other required supplements such as penicillin-streptomycin and L-glutamine.
-
Sterile-filter the complete labeling medium through a 0.22 µm filter.
-
Store the labeling medium at 4°C and protect it from light.
Cell Culture and Labeling
Objective: To label mammalian cells with deuterated D-Tryptophan.
Materials:
-
Mammalian cell line of interest
-
Deuterated D-Tryptophan labeling medium (prepared in section 3.1)
-
Standard cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture the cells in standard complete medium until they reach the desired confluency for passaging.
-
To initiate labeling, wash the cells once with sterile PBS to remove residual standard medium.
-
Resuspend the cells in the pre-warmed deuterated D-Tryptophan labeling medium.
-
Seed the cells into new culture vessels at the desired density.
-
Incubate the cells for a predetermined period. The incubation time should be optimized based on the cell doubling time and the expected rate of D-Tryptophan metabolism or incorporation. A time course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Monitor cell viability and morphology throughout the labeling period. A parallel culture in standard medium should be maintained as a control.
Protein Extraction and Preparation for Mass Spectrometry
Objective: To extract and prepare proteins from labeled cells for mass spectrometric analysis.
Materials:
-
Labeled and unlabeled (control) cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for desalting
Protocol:
-
Harvest the labeled and control cells by centrifugation.
-
Wash the cell pellets with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce the disulfide bonds by adding DTT and incubating at 60°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
Acidify the peptide solutions to stop the digestion.
-
Desalt the peptide samples using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Data Presentation
Quantitative data from labeling experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: Hypothetical Labeling Efficiency and Viability Data
| Cell Line | d-D-Trp Concentration (mg/L) | Incubation Time (hours) | Labeling Efficiency (%)* | Cell Viability (%) |
| HEK293 | 20 | 48 | 5.2 | 92 |
| HeLa | 20 | 48 | 3.8 | 88 |
| A549 | 20 | 48 | 4.5 | 95 |
*Labeling efficiency is defined as the percentage of total tryptophan in newly synthesized proteins that is deuterated D-Tryptophan. This is a hypothetical value and would need to be determined experimentally.
Table 2: Illustrative Quantitative Proteomics Data
| Protein ID | Gene Name | Condition | Fold Change (Labeled/Unlabeled) | p-value |
| P08670 | VIM | d-D-Trp | 1.2 | 0.04 |
| P60709 | ACTB | d-D-Trp | 0.9 | 0.32 |
| P14136 | HSPA5 | d-D-Trp | 2.5 | 0.01 |
This table shows illustrative data on how changes in protein expression upon d-D-Trp treatment could be presented.
Visualizations
Tryptophan Metabolic Pathways
The primary metabolic routes for L-tryptophan in mammals are the kynurenine and serotonin pathways.[2][8] The metabolism of D-tryptophan is less well characterized but is known to be metabolized by D-amino acid oxidase (DAO).
Caption: Overview of L- and D-Tryptophan metabolic pathways in mammalian cells.
Experimental Workflow for Deuterated D-Tryptophan Labeling
The following diagram outlines the key steps in the experimental workflow, from cell culture to data analysis.
Caption: Experimental workflow for cell labeling with deuterated D-Tryptophan.
Troubleshooting and Considerations
-
Low Labeling Efficiency: The incorporation of D-amino acids into proteins is not a canonical process in mammals.[7] If labeling is undetectable, consider increasing the incubation time or the concentration of d-D-Trp. However, be mindful of potential toxicity.
-
Cell Viability: Monitor cell health closely. D-Tryptophan or its metabolites could have cytotoxic effects at high concentrations. Perform a dose-response curve to determine the optimal, non-toxic concentration of d-D-Trp for your cell line.
-
Arginine-to-Proline Conversion: In standard SILAC, arginine can sometimes be metabolically converted to proline, complicating data analysis. While less likely to be a primary concern with D-tryptophan, be aware of potential metabolic cross-talk.
-
Mass Spectrometry Data Analysis: Specialized software capable of handling stable isotope labeling data (e.g., MaxQuant) will be required. The software must be configured to search for the specific mass shift introduced by the deuterated D-Tryptophan.
Conclusion
The use of deuterated D-Tryptophan for metabolic labeling in cell culture is a novel and exploratory technique. The protocols and information provided here serve as a starting point for researchers interested in investigating the metabolic fate and potential incorporation of D-amino acids in mammalian systems. Careful optimization and validation of each step are essential for obtaining reliable and meaningful results. This approach has the potential to open new avenues for understanding the role of D-amino acids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-giessen.de [uni-giessen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-D-Trp-OH-d5 Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to H-D-Trp-OH-d5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, particularly peak splitting, encountered during the analysis of this deuterated amino acid analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a deuterated form of the amino acid D-tryptophan. The "d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Deuterated compounds are often used in pharmacokinetic studies and as internal standards in mass spectrometry-based bioanalysis due to their mass difference from the endogenous, non-deuterated form.
Q2: I am observing a split or shoulder peak for my this compound standard. What are the most likely causes?
Peak splitting in the chromatography of this compound can arise from several factors, broadly categorized as issues related to the deuteration itself, challenges with chiral separation, and general chromatographic problems.[1][2][3]
-
Deuterium-Related Issues:
-
Incomplete Deuteration: Your this compound standard may be a mixture of molecules with varying degrees of deuteration (e.g., d4, d3). Due to the kinetic isotope effect, these isotopologues can have slightly different retention times, leading to peak splitting or broadening.[4][5][6][7][8][9][10]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the indole ring or other exchangeable positions can be replaced by hydrogen atoms from the mobile phase, especially under certain pH conditions. This can create a mixed population of molecules in-situ, resulting in peak distortion.[11][12]
-
-
Chiral Separation Problems:
-
Racemization: The synthesis or deuteration process may have caused some racemization, leading to the presence of L-tryptophan-d5 alongside the desired D-enantiomer.[13][14] If the chiral method is not fully optimized, these enantiomers may appear as closely eluted or split peaks.
-
Suboptimal Chiral Method: The chosen chiral stationary phase (CSP) or mobile phase conditions may not be ideal for the baseline separation of D- and L-tryptophan enantiomers, resulting in peak shoulders or splitting.[15][16]
-
-
General Chromatographic Issues:
-
Column Problems: A void at the column inlet, a blocked frit, or contamination of the stationary phase can distort the flow path and cause peaks to split.[1][2]
-
Mobile Phase and Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape, including splitting.[17][18][19]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or splitting.[3]
-
Q3: Can the position of deuterium atoms affect the chromatography?
Yes, the location of deuterium atoms in the molecule can influence the chromatographic isotope effect.[4][5][6] Deuteration on the aliphatic chain can have a different impact on retention time compared to deuteration on the aromatic indole ring. If your standard contains a mixture of positional isotopomers, this could contribute to peak broadening or splitting.
Troubleshooting Guides
Guide 1: Investigating Deuterium-Related Peak Splitting
This guide helps determine if the peak splitting is due to issues with the deuterated compound itself.
Experimental Protocol: Assessing Isotopic Purity and H/D Exchange
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Objective: To determine the isotopic distribution of the this compound standard.
-
Method: Infuse a solution of the standard directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Examine the mass spectrum to identify the presence of species with fewer than five deuterium atoms (e.g., M+4, M+3). Significant populations of these lower-mass isotopologues suggest incomplete deuteration.
-
-
H/D Exchange Study:
-
Objective: To evaluate the stability of the deuterium labels in the chromatographic mobile phase.
-
Method:
-
Prepare two mobile phases with different pH values (e.g., one acidic with 0.1% formic acid and one near-neutral).
-
Dissolve the this compound standard in each mobile phase and let it stand for a defined period (e.g., 1 hour).
-
Analyze both samples by HRMS.
-
-
Data Analysis: Compare the isotopic distributions. A shift towards lower masses in one of the mobile phases indicates H/D exchange. Acidic or basic conditions can catalyze this exchange.[14][20]
-
Guide 2: Optimizing Chiral Separation
If the issue is suspected to be related to the separation of enantiomers, this guide provides a systematic approach to optimization.
Experimental Protocol: Chiral Method Optimization
-
Objective: To improve the resolution between D- and L-tryptophan enantiomers.
-
Recommended Starting Conditions (based on literature for tryptophan analogs): [13][21]
-
Column: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)).
-
Mobile Phase: Methanol/Acetonitrile/Water (e.g., 39:39:22 v/v/v) with acidic and basic additives (e.g., 40 mM formic acid and 20 mM diethylamine).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 280 nm or fluorescence (Excitation: 280 nm, Emission: 350 nm).
-
-
Optimization Steps:
-
pH Adjustment: The ionization state of tryptophan is critical for chiral recognition. Systematically vary the concentration of the acidic (formic acid) and basic (diethylamine) additives to find the optimal pH for separation.
-
Organic Modifier Ratio: Adjust the ratio of methanol and acetonitrile. The type and concentration of the organic modifier can significantly impact selectivity.[15]
-
Temperature: Analyze the sample at different column temperatures (e.g., in 5 °C increments from 15 °C to 40 °C). Temperature can affect the thermodynamics of the chiral interaction and sometimes even reverse the elution order.[15][22][23][24][25]
-
| Parameter | Potential Effect on Peak Splitting | Recommended Action |
| Mobile Phase pH | Can influence H/D exchange and the ionization state of the analyte, affecting chiral recognition. | Systematically vary the pH using appropriate buffers or additives to find the optimal resolution.[21] |
| Organic Modifier | The type (e.g., methanol vs. acetonitrile) and percentage can alter selectivity between enantiomers and isotopologues. | Test different organic modifiers and vary their concentration in the mobile phase.[15] |
| Column Temperature | Affects the kinetics and thermodynamics of analyte-stationary phase interactions, which can improve or worsen resolution.[15][22][23][24][25] | Evaluate a range of temperatures (e.g., 15-40 °C) to determine the optimum for the separation. |
| Injection Solvent | A solvent stronger than the mobile phase can cause peak distortion and splitting.[17][18][19] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Sample Concentration | High concentrations can lead to column overload and peak distortion.[3] | Reduce the sample concentration or injection volume. |
Guide 3: General HPLC System Troubleshooting
If deuterium-related and chiral separation issues have been ruled out, the peak splitting may be due to a general system problem.
Experimental Protocol: Diagnosing System and Method Issues
-
Column Health Check:
-
Objective: To determine if the column is the source of the peak splitting.
-
Method:
-
If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
If the problem persists, try reverse-flushing the analytical column according to the manufacturer's instructions. This can sometimes dislodge particulates from the inlet frit.
-
If flushing does not resolve the issue, replace the analytical column with a new one of the same type. If the new column provides good peak shape, the old column was compromised.
-
-
-
Injection Solvent Test:
-
Objective: To rule out peak distortion from the sample solvent.
-
Method: Prepare a dilution of your this compound standard in the initial mobile phase composition at the same concentration as your usual sample. Inject this and compare the peak shape to a sample prepared in your standard diluent.
-
Expected Outcome: If the peak shape is good when the sample is dissolved in the mobile phase, your usual sample solvent is too strong and should be changed.[17][18][19]
-
-
Sample Load Evaluation:
-
Objective: To check for mass overload.
-
Method: Prepare a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x) and inject the same volume of each.
-
Expected Outcome: If the peak splitting diminishes or disappears at lower concentrations, you are likely overloading the column. Reduce the amount of sample injected.[3]
-
| Problem | Observation | Recommended Solution |
| Blocked Column Frit | All peaks in the chromatogram are split or distorted. Pressure may be higher than normal. | Reverse flush the column. If this fails, replace the frit or the column.[1][2] |
| Column Void | All peaks are split, often with a characteristic "twin peak" appearance. | A void at the head of the column is irreversible. The column must be replaced.[2] |
| Contaminated Guard/Analytical Column | Peak splitting that appears and worsens over a series of injections. | Replace the guard column. If no guard is used, attempt to wash the analytical column with a strong solvent. If unsuccessful, replace the column. |
| Injection of Air | Inconsistent peak shapes, often with splitting. | Ensure the sample vial has sufficient volume and that there are no leaks in the injector or sample loop. |
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Effect of temperature on tryptophan fluorescence of beta-lactoglobulin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromtech.com [chromtech.com]
Technical Support Center: Isotopic Interference in H-D-Trp-OH-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference during the quantification of deuterated tryptophan (H-D-Trp-OH-d5) using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is isotopic interference in the context of this compound quantification?
A: Isotopic interference occurs when the isotopic signature of the unlabeled (native) tryptophan overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound. Unlabeled tryptophan, due to the natural abundance of heavy isotopes like Carbon-13 (¹³C), can produce a signal at m/z values that are close to or identical to the signal of the deuterated standard. This can lead to an overestimation of the internal standard's signal, resulting in an underestimation of the native tryptophan concentration in the sample.
Q2: How can I identify potential isotopic interference in my experiment?
A: Identifying potential interferences involves both theoretical prediction and experimental verification:
-
Analyze Isotopic Distribution: Theoretically calculate or use software to predict the isotopic distribution of unlabeled tryptophan. The natural abundance of ¹³C is approximately 1.1%. For a molecule like tryptophan with 11 carbon atoms, the probability of having at least one ¹³C atom (M+1 peak) is significant.
-
Analyze a High-Concentration Standard of Unlabeled Tryptophan: Prepare a high-concentration solution of unlabeled tryptophan and acquire its full scan mass spectrum. Observe the intensity of the M+1, M+2, M+3, M+4, and M+5 peaks relative to the monoisotopic peak (M). This will give you an experimental measure of the isotopic contribution at the m/z of your this compound internal standard.
-
Monitor Multiple MRM Transitions: Monitor multiple fragment ions for both the analyte and the internal standard. Overlapping signals in one transition but not others can indicate interference.[1]
Q3: What are the common strategies to minimize or correct for isotopic interference?
A: Several strategies can be employed to mitigate the effects of isotopic interference:
-
Chromatographic Separation: Ensure baseline chromatographic separation of tryptophan and any isobaric interferences. While this won't separate the isotopologues of tryptophan itself, it will eliminate other interfering compounds.
-
Use of High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between ions with the same nominal mass but different exact masses, which can help in resolving some interferences.
-
Mathematical Correction: This is the most common approach. The contribution of the unlabeled tryptophan to the signal of the deuterated internal standard is calculated and subtracted. This requires analyzing a standard of the unlabeled analyte to determine the response factor of its interfering isotope peak relative to its primary monoisotopic peak.
-
Use of a More Heavily Labeled Internal Standard: If significant interference is observed with a d5-labeled standard, using a standard with a higher mass label (e.g., ¹³C₁₁-tryptophan) can shift the internal standard's m/z further away from the isotopic cluster of the unlabeled analyte.[2]
Q4: How do I perform a mathematical correction for the isotopic overlap?
A: The correction involves determining the percentage contribution of the M+5 isotopologue of unlabeled tryptophan to the signal of this compound.
-
Analyze Unlabeled Tryptophan Standard: Inject a known concentration of unlabeled tryptophan and measure the peak areas of the monoisotopic peak (M) and the M+5 peak.
-
Calculate the Correction Factor: Correction Factor (CF) = (Peak Area of M+5) / (Peak Area of M)
-
Apply the Correction to Samples: For each sample, the true signal of the this compound internal standard can be calculated as: Corrected IS Signal = Measured IS Signal - (CF * Measured Analyte Signal)
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of tryptophan and its deuterated internal standard, this compound. These values are essential for setting up an LC-MS/MS method and for calculating isotopic interference.
| Compound | Formula | Molecular Weight (Da) | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Tryptophan (Unlabeled) | C₁₁H₁₂N₂O₂ | 204.23 | 205.1 | 188.1, 146.1, 130.1 |
| This compound | C₁₁H₇D₅N₂O₂ | 209.26 | 210.1 | 192.1, 150.1, 134.1 |
Note: Precursor ions are represented as [M+H]⁺. Product ions are examples and may vary depending on instrument settings. The product ion spectra of tryptophan and tryptophan-d5 show some overlap in their fragmentation patterns, which necessitates careful selection of MRM transitions to ensure specificity.[3]
Experimental Protocol: Quantification of Tryptophan with this compound Internal Standard
This protocol outlines a general procedure for the quantification of tryptophan in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard, including steps to address isotopic interference.
1. Materials and Reagents
-
Tryptophan certified standard
-
This compound certified standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., plasma)
-
Protein precipitation agent (e.g., trichloroacetic acid or methanol)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of tryptophan and this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Serially dilute the tryptophan stock solution to prepare calibration standards ranging from the expected lower limit to the upper limit of quantification in the biological matrix.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold protein precipitation agent.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Method
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of tryptophan from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tryptophan: 205.1 -> 188.1 (quantifier), 205.1 -> 146.1 (qualifier)
-
This compound: 210.1 -> 192.1 (quantifier)[1]
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
4. Data Analysis and Correction for Isotopic Interference
-
Construct Calibration Curve: Plot the peak area ratio (Tryptophan/H-D-Trp-OH-d5) against the concentration of the calibration standards.
-
Quantify Samples: Determine the concentration of tryptophan in the unknown samples using the calibration curve.
-
Correction for Isotopic Interference:
-
Analyze a high-concentration standard of unlabeled tryptophan using the same LC-MS/MS method.
-
Determine the ratio of the signal in the this compound MRM channel to the signal in the tryptophan quantifier MRM channel. This is your correction factor.
-
For each sample, subtract the calculated interference from the measured this compound peak area before calculating the peak area ratio.
-
Visualizations
Caption: Workflow for this compound quantification with isotopic interference correction.
References
Optimizing fragmentation parameters for D-Tryptophan-d5 in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tryptophan-d5 in mass spectrometry (MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS/MS parameters for D-Tryptophan-d5 analysis?
A1: Initial instrument settings can be generalized as a starting point for method development. However, these parameters will require optimization for your specific instrument and experimental conditions.
Table 1: Typical Starting MS/MS Parameters for D-Tryptophan-d5
| Parameter | Typical Setting | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | D-Tryptophan-d5 readily forms a protonated molecule [M+H]⁺. |
| Precursor Ion (Q1) | m/z 210.1 | This corresponds to the [M+H]⁺ of D-Tryptophan-d5. |
| Capillary Voltage | 3000 - 4500 V | Optimize for stable spray and maximum signal. |
| Gas Temperature | 300 - 350 °C | Dependent on solvent composition and flow rate. |
| Gas Flow | 8 - 12 L/min | Optimize for efficient desolvation. |
| Nebulizer Pressure | 15 - 30 psi | Adjust for a stable spray. |
| Collision Gas | Argon |
Q2: What are the expected major fragment ions for D-Tryptophan-d5?
A2: The fragmentation of D-Tryptophan-d5 is similar to that of unlabeled tryptophan, with a mass shift corresponding to the deuterium labels. The most common fragmentation pathway involves the loss of the carboxyl group and parts of the side chain.
Table 2: Common MRM Transitions and Suggested Collision Energy Ranges for D-Tryptophan-d5
| Precursor Ion (m/z) | Product Ion (m/z) | Common Name/Fragment | Suggested Starting Collision Energy (eV) |
| 210.1 | 192.1 | [M+H-NH3]⁺ | 15 - 25 |
| 210.1 | 151.1 | Indole-d5-methylene ion | 20 - 35 |
| 210.1 | 118.1 | Loss of side chain | 25 - 40 |
Note: The optimal collision energy is highly instrument-dependent and should be determined empirically. Refer to the experimental protocols below for guidance on optimization.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for D-Tryptophan-d5
Objective: To determine the optimal collision energy (CE) for the desired precursor-to-product ion transitions of D-Tryptophan-d5 to maximize signal intensity for quantitative analysis.
Methodology: Flow Injection Analysis (FIA)
-
Preparation of D-Tryptophan-d5 Stock Solution:
-
Prepare a 1 mg/mL stock solution of D-Tryptophan-d5 in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation Setup:
-
Set up the LC-MS/MS system for flow injection analysis. This involves connecting the autosampler directly to the MS inlet, bypassing the analytical column.
-
Set the flow rate to a typical value for your LC method (e.g., 0.4 mL/min).
-
Use the working solution as the mobile phase.
-
-
MS Method for Collision Energy Ramp:
-
Create an MS method in positive ion mode.
-
Set the precursor ion in Q1 to m/z 210.1.
-
Perform a product ion scan in Q3 to identify the major fragment ions.
-
Create a Multiple Reaction Monitoring (MRM) method with the precursor m/z 210.1 and the major product ions identified (e.g., 192.1, 151.1, 118.1).
-
Set up a collision energy ramp experiment. This involves multiple injections of the D-Tryptophan-d5 working solution, with the collision energy for each transition systematically varied (e.g., from 5 eV to 50 eV in 2-5 eV increments).
-
-
Data Analysis:
-
Inject the D-Tryptophan-d5 working solution for each collision energy step.
-
For each MRM transition, plot the peak area or intensity against the corresponding collision energy.
-
The optimal collision energy for each transition is the value that produces the highest signal intensity. This value should be used in your final analytical method.
-
Protocol 2: Plasma Sample Preparation using Protein Precipitation
Objective: To extract D-Tryptophan-d5 from a plasma matrix for LC-MS/MS analysis.
Methodology:
-
Sample Thawing:
-
Thaw plasma samples on ice to prevent degradation of analytes.
-
-
Internal Standard Spiking:
-
To an aliquot of your plasma sample (e.g., 100 µL), add the working internal standard solution of D-Tryptophan-d5 to achieve the desired final concentration.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional):
-
For sample concentration, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase of your LC method.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system for analysis.
-
Troubleshooting Guide
Q3: I am observing a weak or no signal for D-Tryptophan-d5. What should I check?
A3: A weak or absent signal can be due to a number of factors. Follow this logical progression to identify the issue.
-
Sample Preparation and Handling:
-
Concentration: Is the concentration of your standard or sample too low? Prepare a fresh, more concentrated standard to verify instrument response.
-
Degradation: Tryptophan and its analogs can be sensitive to light and temperature. Ensure proper storage and handling.
-
Pipetting Errors: Verify the accuracy of your pipettes and ensure correct dilutions were made.
-
-
LC System:
-
Leaks: Check for any leaks in the LC system, from the solvent lines to the column fittings.
-
Pump Issues: Ensure the pumps are delivering the correct flow rate and mobile phase composition.
-
Injector Problems: Check for a clogged or malfunctioning injector. Manually inject a standard directly into the MS to bypass the LC system and isolate the problem.
-
-
MS System:
-
Source Conditions: Is the electrospray stable? Check the spray needle position and look for a fine, consistent mist. Optimize source parameters like capillary voltage, gas flow, and temperature.
-
Tuning and Calibration: When was the last time the mass spectrometer was tuned and calibrated? Poor calibration can lead to incorrect mass assignment and signal loss.
-
MRM Transitions: Double-check that the correct precursor and product ion m/z values are entered in your method.
-
Q4: I am seeing unexpected fragment ions in my D-Tryptophan-d5 spectrum. What could be the cause?
A4: Unexpected fragments can arise from several sources.
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before entering the mass analyzer. This can be caused by overly harsh source conditions (e.g., high capillary voltage or temperature). Try reducing these parameters.[1]
-
Contamination: The unexpected ions may be from a contaminant in your sample, solvent, or LC-MS system. Run a blank injection to check for background ions.
-
Adduct Formation: D-Tryptophan-d5 may form adducts with solvent components (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺). This will result in a different precursor ion mass. Check your full scan data for these potential adducts.
Q5: I am observing signal for D-Tryptophan-d5 in my blank samples (carryover). How can I resolve this?
A5: Carryover is a common issue where residual sample from a previous injection contaminates the next one.
-
Injector Wash: Ensure your autosampler's wash solution is effective. A mixture of organic and aqueous solvents, sometimes with a small amount of acid or base, is often more effective than a single solvent. Increase the volume and number of wash cycles.
-
Injection Port and Loop: These components can be a source of carryover. Clean or replace them if the problem persists.
-
LC Column: If the compound is strongly retained, it may slowly elute in subsequent runs. A more thorough column wash at the end of each run with a strong solvent may be necessary.
Q6: My unlabeled Tryptophan is showing a signal in the D-Tryptophan-d5 MRM transition (isotopic crosstalk). How can I mitigate this?
A6: This can occur if the isotopic purity of your D-Tryptophan-d5 standard is not 100% or due to the natural isotopic abundance of the unlabeled analyte.
-
Chromatographic Separation: Ensure baseline separation between unlabeled tryptophan and D-Tryptophan-d5. Even a slight chromatographic shift due to the deuterium labeling can be exploited.
-
High-Resolution MS: If available, using a high-resolution mass spectrometer can help to resolve the small mass difference between the isotopes.
-
Correction Factor: If separation is not possible, you may need to determine a correction factor by analyzing a known amount of the unlabeled standard and measuring its contribution to the D-Tryptophan-d5 signal.
Visualizations
Caption: Workflow for optimizing MS/MS fragmentation parameters for D-Tryptophan-d5.
Caption: Logical troubleshooting workflow for D-Tryptophan-d5 MS/MS analysis.
References
H-D-Trp-OH-d5 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-D-Trp-OH-d5 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to the poor solubility of this compound in aqueous buffers. Like its non-deuterated analog, D-Tryptophan, its solubility is significantly influenced by pH[4][5]. The lowest solubility is observed at its isoelectric point (pI). Additionally, the composition of the buffer, the temperature, and the presence of organic co-solvents can all impact solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of tryptophan and its derivatives typically follows a "U" shaped profile with respect to pH[5]. At pH values above or below the isoelectric point, the amino acid becomes charged (either as a cation or an anion), which increases its interaction with water and enhances solubility. Acidic salts of D-Tryptophan are generally more soluble in water, resulting in solutions with a pH of less than 7.0[2].
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes. D-Tryptophan is more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol due to its hydrophobic indole moiety[4]. For compounds that are sparingly soluble in aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration[5].
Q5: Will heating the solution help to dissolve this compound?
A5: Generally, increasing the temperature will increase the solubility of organic compounds[4]. Gentle warming of the solution can be attempted to aid dissolution. However, it is crucial to be mindful of the thermal stability of this compound and the potential for degradation at elevated temperatures.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.
Problem: this compound is not dissolving or is precipitating out of the aqueous buffer.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the solubility of D-Tryptophan and related compounds, which can serve as a valuable reference.
| Compound | Solvent | Solubility | Notes |
| D-Tryptophan | Water | 1 to 5 mg/mL at 24°C | General solubility in water.[1][2] |
| D-Tryptophan | Aqueous Solutions | pH-dependent | Lowest solubility at the isoelectric point.[4][5] |
| D-Tryptophan | DMSO | > 8 mg/mL | Higher solubility in organic solvents.[6] |
| L-Tryptophan | PBS (pH 7.2) | 6.25 mg/mL | Data for the parent L-amino acid.[5] |
| L-Tryptophan | DMSO | 11 mg/mL | Data for the parent L-amino acid.[5] |
Experimental Protocols
Protocol: Solubility Determination using the Shake-Flask Method
This protocol provides a general method for determining the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest
-
Analytical balance
-
Thermostatic shaker bath
-
Conical flasks with stoppers
-
Syringe filters (e.g., 0.22 µm pore size)
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered sample using a validated analytical method.
-
The determined concentration represents the solubility of this compound in the specific buffer under the tested conditions.
-
References
Technical Support Center: Deuterated Tryptophan (H-D-Trp-OH-d5)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium exchange during the sample preparation of deuterated Tryptophan (H-D-Trp-OH-d5).
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound samples?
A1: Deuterium exchange, or back-exchange, is the unintended replacement of deuterium atoms on your labeled compound with hydrogen atoms from the surrounding environment, such as solvents or reagents.[1][2] For this compound, this can lead to a loss of isotopic purity, which is critical for accurate and reliable results in quantitative analyses like mass spectrometry, where the mass difference between the labeled standard and the analyte is used for quantification. This can result in an underestimation of the internal standard's signal and an overestimation of the analyte's concentration.[2]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The lability of a deuterium label depends on its position. For tryptophan, the deuterium on the indole nitrogen (N-H) is highly susceptible to exchange with protons from protic solvents like water or methanol.[3][4] Deuteriums on the aromatic indole ring can also exchange, particularly under acidic or basic conditions.[5][6] Deuterium atoms on the aliphatic carbons (alpha and beta positions) are generally more stable but can be susceptible to exchange under harsh conditions like high pH or temperature.[2]
Q3: What are the primary factors that promote deuterium exchange?
A3: The main factors that promote deuterium exchange are:
-
pH: Both strongly acidic and basic conditions can catalyze deuterium exchange. The minimum rate of exchange for many compounds, including the amide protons in proteins, is typically around pH 2.5-3.[7][8]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of exchangeable protons and can facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) are preferred for handling deuterated compounds.
-
Exposure Time: The longer the deuterated compound is in contact with a protic solvent or exposed to unfavorable pH and temperature, the greater the extent of exchange.
Q4: How can I store my this compound to ensure its stability?
A4: For long-term stability, this compound should be stored as a solid in a cool, dry place, protected from light and moisture. If a stock solution is required, it is best to prepare it in a high-purity aprotic solvent like acetonitrile. If an aqueous solution is necessary, consider using D₂O-based buffers. Store solutions at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize exposure to atmospheric moisture.[1]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot issues related to deuterium exchange in your this compound samples.
Guide 1: Inconsistent or Inaccurate Quantitative Results in LC-MS
Symptom: You observe variability in the internal standard signal, or your quantitative results are inconsistent and show a positive bias for the analyte.
Potential Cause: Loss of deuterium from your this compound internal standard during sample preparation or analysis.[2]
Troubleshooting Steps:
-
Review Your Sample Preparation Protocol:
-
Solvent Choice: Are you using protic solvents (water, methanol) for dissolution or dilution? If so, minimize contact time and keep the temperature low. Consider switching to aprotic solvents (acetonitrile, ethyl acetate) where possible.
-
pH of Solutions: Check the pH of all aqueous solutions. Avoid highly acidic or basic conditions. For aqueous mobile phases in LC-MS, a pH of 2.5-3 is often optimal for minimizing exchange.[7]
-
Temperature: Are your samples exposed to elevated temperatures during any step (e.g., evaporation)? If so, use lower temperatures (e.g., on ice or at 4°C) for all sample handling steps.[2]
-
-
Evaluate H/D Back-Exchange Experimentally:
-
Prepare two sets of samples:
-
Set A (Control): Spike the this compound into an aprotic solvent.
-
Set B (Matrix): Spike the this compound into your blank sample matrix (e.g., plasma, urine).
-
-
Incubate both sets under your typical sample preparation conditions (time, temperature, pH).
-
Process and analyze the samples by LC-MS.
-
A significant increase in the signal of the non-deuterated tryptophan in Set B compared to Set A indicates back-exchange is occurring in your matrix and/or during your procedure.[1]
-
-
Optimize Your LC-MS Method:
-
Mobile Phase: If using a water-containing mobile phase, ensure it is acidified to pH 2.5-3.0 with an appropriate acid like formic acid.
-
Autosampler Temperature: Keep the autosampler cooled (e.g., 4°C) to prevent exchange while samples are waiting for injection.
-
Guide 2: Unexpected Peaks in NMR Spectrum
Symptom: Your ¹H NMR spectrum of this compound in a deuterated solvent shows unexpected proton signals, or the integration of residual solvent peaks is higher than expected.
Potential Cause: Contamination with water or other protic impurities, leading to deuterium exchange.
Troubleshooting Steps:
-
Check Solvent Purity:
-
Use high-purity, anhydrous deuterated solvents from a sealed ampule or a Sure/Seal™ bottle.[9]
-
Many deuterated solvents are hygroscopic; avoid prolonged exposure to the atmosphere.
-
-
Ensure Dry Glassware:
-
Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven and cool in a desiccator before use.[9]
-
-
Handle Samples Under Inert Atmosphere:
-
For highly sensitive samples, prepare them in a glove box or under a stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[10]
-
-
Filter the Sample:
-
Filter the sample solution directly into the NMR tube to remove any particulate matter which can affect spectral quality.[11]
-
Quantitative Data on Deuterium Exchange
| Factor | Condition | Relative Rate of Exchange | Rationale |
| pH | pH > 8 | High | Base-catalyzed exchange is rapid, especially for the indole N-H proton.[3][4] |
| pH 7-8 | Moderate | Exchange rate is relatively independent of pH in this range.[3][4] | |
| pH < 7 | Low | The exchange rate decreases below pH 7.[3][4] | |
| pH ~2.5-3 | Minimum | The rate of H/D exchange for amide protons is at its minimum.[7] | |
| Temperature | High (e.g., > 40°C) | High | Increases the rate of all chemical reactions, including exchange.[2] |
| Room Temperature (20-25°C) | Moderate | Exchange can still occur, especially over extended periods. | |
| Low (e.g., 0-4°C) | Low | Significantly slows down the rate of exchange.[12] | |
| Solvent | Protic (e.g., H₂O, CH₃OH) | High | Provides a source of exchangeable protons. |
| Aprotic (e.g., Acetonitrile, Dioxane) | Low | Lacks exchangeable protons, thus minimizing back-exchange. | |
| Deuterium Position | Indole N-H | High | Highly labile and readily exchanges with protic solvents.[3][4] |
| Aromatic C-H (Indole Ring) | Moderate | Exchange can be catalyzed by strong acids or bases.[5][6] | |
| Aliphatic C-H (α and β carbons) | Low | Generally stable under typical analytical conditions.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare this compound for use as an internal standard in LC-MS while minimizing deuterium back-exchange.
Materials:
-
This compound solid
-
High-purity aprotic solvent (e.g., acetonitrile)
-
Deuterium oxide (D₂O), if an aqueous stock is unavoidable
-
Formic acid
-
Calibrated pipettes
-
Amber glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution in a high-purity aprotic solvent like acetonitrile.
-
If an aqueous stock is necessary, use D₂O with pD adjusted to a neutral range (pD = pH reading + 0.4).[10]
-
Store the stock solution in a tightly sealed amber vial at -20°C or below.
-
-
Sample Spiking and Extraction:
-
Perform all steps on ice or at 4°C.
-
Spike your samples (e.g., plasma, urine) with the this compound stock solution.
-
Proceed with your established protein precipitation or solid-phase extraction method. Use aprotic solvents for washing and elution steps whenever possible.
-
-
Evaporation and Reconstitution:
-
If an evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).
-
Reconstitute the dried extract in your initial mobile phase. Ideally, this should have a high percentage of organic (aprotic) solvent and be acidified to pH 2.5-3.0 with formic acid.
-
-
LC-MS Analysis:
-
Use a mobile phase with a pH between 2.5 and 3.0.
-
Maintain the autosampler at a low temperature (e.g., 4°C).
-
Analyze the samples as soon as possible after preparation.
-
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare a solution of this compound for NMR analysis while preserving its isotopic integrity.
Materials:
-
This compound solid
-
High-purity, anhydrous deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃) in a sealed ampule or Sure/Seal™ bottle.[9]
-
High-quality 5 mm NMR tubes, clean and dry.[11]
-
Glass Pasteur pipettes and bulbs.
-
Glass wool or a pipette filter.
-
Inert gas source (dry nitrogen or argon).
-
Oven and desiccator.
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware, including the NMR tube and pipette.
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is ideal) to remove all traces of water.
-
Allow the glassware to cool to room temperature inside a desiccator or under a stream of inert gas.
-
-
Sample Weighing and Dissolution (Under Inert Atmosphere):
-
For optimal results, perform this step in a glove box or under a positive pressure of dry nitrogen or argon.
-
Accurately weigh the required amount of this compound (typically 5-25 mg for ¹H NMR) into a clean, dry vial.[13]
-
Using a clean, dry syringe, draw approximately 0.6-0.7 mL of the anhydrous deuterated solvent.
-
Add the solvent to the vial containing the this compound and gently swirl or vortex to dissolve the sample completely.
-
-
Sample Filtration:
-
Place a small, tight plug of glass wool into a dry Pasteur pipette. Do not use cotton wool, as it can leach impurities.[11]
-
Filter the sample solution through the pipette directly into the clean, dry NMR tube to remove any particulate matter.
-
-
Capping and Sealing:
-
Immediately cap the NMR tube to prevent the ingress of atmospheric moisture.
-
For short-term protection, wrap the cap with Parafilm. For longer-term storage, consider flame-sealing the tube.
-
-
Analysis:
-
Acquire the NMR spectrum as soon as possible after sample preparation.
-
Visualizations
Caption: Recommended workflow for LC-MS sample preparation.
Caption: Troubleshooting decision tree for deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen-exchange kinetics of the indole NH proton of the buried tryptophan in the constant fragment of the immunoglobulin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of hydrogen-deuterium exchange of tryptophan and tryptophan peptides in deutero-trifluoroacetic acid using proton magenetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. labinsights.nl [labinsights.nl]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Calibration Curve Linearity with H-D-Trp-OH-d5 Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for establishing a linear calibration curve using H-D-Trp-OH-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled form of D-Tryptophan. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because it is chemically almost identical to the unlabeled analyte (D-Tryptophan or L-Tryptophan), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What is an acceptable linearity (r²) value for a calibration curve?
For most bioanalytical methods, a coefficient of determination (r²) value of ≥ 0.995 is considered acceptable. However, specific requirements may vary depending on the regulatory guidelines being followed and the nature of the analysis.
Q3: What are some common causes of poor calibration curve linearity with this compound?
Poor linearity can arise from several factors, including:
-
Inaccurate standard preparation: Errors in serial dilutions are a common source of non-linearity.
-
Instability of the standard: Tryptophan and its derivatives can be sensitive to light and may degrade under certain pH conditions or during sample processing.[1]
-
Matrix effects: Components in the sample matrix can interfere with the ionization of the analyte and internal standard, leading to a non-linear response.
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Chromatographic issues: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linearity.
Q4: How should this compound stock solutions be prepared and stored?
It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution.[2] For storage, it is advisable to keep the stock solution at -20°C or -80°C to ensure stability.[3] The stability of the compound should be checked periodically, and it is recommended to re-analyze for chemical purity after three years of storage under recommended conditions.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when developing an analytical method using this compound.
Issue 1: Poor Linearity (r² < 0.995)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards from a new stock solution. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Perform serial dilutions carefully and with sufficient mixing at each step. |
| Standard Instability | 1. Protect standard solutions from light.[1] 2. Prepare fresh working solutions daily. 3. Avoid prolonged exposure to extreme pH conditions. |
| Matrix Effects | 1. Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. 2. Dilute the sample to reduce the concentration of matrix components. |
| Detector Saturation | 1. Extend the upper limit of the calibration curve to a lower concentration. 2. If high concentrations need to be measured, consider using a different ionization source or optimizing the detector settings. |
| Chromatographic Issues | 1. Ensure the analytical column is in good condition and not overloaded. 2. Optimize the mobile phase composition and gradient to achieve symmetrical peak shapes. 3. Check for any leaks or blockages in the LC system.[5] |
Issue 2: High Variability in Replicate Injections
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | 1. Check the autosampler for any air bubbles in the syringe or sample loop. 2. Ensure the injection needle is properly seated and not partially blocked. |
| Sample Evaporation | 1. Use vial caps with septa to minimize solvent evaporation. 2. If possible, use a temperature-controlled autosampler. |
| System Instability | 1. Allow the LC-MS/MS system to equilibrate sufficiently before starting the analysis. 2. Monitor system pressure and ensure it is stable throughout the run. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards for generating a calibration curve. The concentration range should be adjusted based on the expected analyte concentration in the samples. The linearity for tryptophan has been demonstrated in the range of 2.5–500 μmol/l.[6]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
Methanol or Acetonitrile
-
Analyte-free matrix (e.g., stripped serum, artificial plasma)
Procedure:
-
Prepare a Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of DMSO to obtain a 1 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Prepare a Working Stock Solution (10 µg/mL):
-
Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol or acetonitrile.
-
-
Prepare Calibration Standards by Serial Dilution:
-
Prepare a series of calibration standards by serially diluting the working stock solution with the analyte-free matrix. A typical calibration curve might include 8 concentration levels.
-
Example Calibration Standard Concentrations:
| Standard Level | Concentration (ng/mL) |
| 1 | 1 |
| 2 | 5 |
| 3 | 10 |
| 4 | 50 |
| 5 | 100 |
| 6 | 250 |
| 7 | 500 |
| 8 | 1000 |
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of tryptophan using this compound as an internal standard. Parameters should be optimized for the specific instrument and application.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 14 V[7][8] |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by infusion of the analyte and internal standard |
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,912 | 1,554,321 | 0.051 |
| 10 | 160,543 | 1,532,987 | 0.105 |
| 50 | 812,345 | 1,567,432 | 0.518 |
| 100 | 1,654,321 | 1,543,876 | 1.071 |
| 250 | 4,231,876 | 1,559,234 | 2.714 |
| 500 | 8,345,678 | 1,521,987 | 5.483 |
| 1000 | 16,876,543 | 1,534,654 | 11.000 |
| Linearity (r²) | 0.9992 |
Visualizations
References
- 1. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. lcms.cz [lcms.cz]
- 6. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Troubleshooting poor recovery of H-D-Trp-OH-d5 in extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of H-D-Trp-OH-d5 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery of this compound during solid-phase extraction (SPE)?
A1: Poor recovery during SPE can stem from several factors. The primary issues include improper pH of the sample or solvents, selection of an inappropriate sorbent, inefficient elution, and the presence of matrix effects. This compound, being an amino acid, is amphoteric, and its charge state is highly dependent on pH, which dictates its retention on the SPE sorbent.
Q2: My recovery of this compound is inconsistent between samples. What could be the issue?
A2: Inconsistent recovery is often linked to variability in sample matrix composition, which can lead to differential matrix effects.[1] Even with a deuterated internal standard, slight differences in co-elution with matrix components can cause variable ion suppression or enhancement in LC-MS analysis.[1][2][3] Another potential cause is the instability of the deuterated standard, such as isotopic exchange, especially in acidic or basic conditions.[4][5]
Q3: I am observing a signal for the unlabeled H-D-Trp-OH in my blank samples spiked only with this compound. What is happening?
A3: This phenomenon, known as back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[4][5] This is more likely if the deuterium labels are on labile positions, such as heteroatoms (-OH, -NH). To minimize this, ensure the deuterated standard is stored in an appropriate aprotic solvent and minimize exposure to protic solvents and extreme pH conditions during extraction.[5]
Q4: How does pH affect the retention of this compound on a reversed-phase (e.g., C18) SPE column?
A4: For reversed-phase SPE, optimal retention of this compound is typically achieved when the molecule is in its neutral, unionized form. Tryptophan has two pKa values (around 2.4 for the carboxylic acid and 9.4 for the amino group). Therefore, adjusting the sample pH to be between these two pKa values (ideally around the isoelectric point of ~5.9) will neutralize the molecule and enhance its hydrophobic interaction with the C18 sorbent.
Q5: What are the best elution solvents for this compound from a reversed-phase SPE column?
A5: Elution from a reversed-phase column requires a solvent that is strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. A mixture of an organic solvent like methanol or acetonitrile with water is commonly used. To ensure complete elution, it can be beneficial to adjust the pH of the elution solvent to ionize the analyte, thereby reducing its retention. For example, adding a small amount of a basic modifier like ammonium hydroxide will deprotonate the amino group, making the molecule more polar and easier to elute.
Data Presentation
Table 1: Hypothetical Recovery of this compound in Solid-Phase Extraction (SPE) under Various Conditions
| SPE Sorbent | Sample pH | Wash Solvent | Elution Solvent | Hypothetical Mean Recovery (%) | Potential Issues |
| C18 | 2.0 | 0.1% Formic Acid in Water | Methanol | 45 | Analyte is charged (cationic) and has low retention. |
| C18 | 5.9 | Water | Methanol | 85 | Good retention of neutral analyte. |
| C18 | 5.9 | Water | 2% NH4OH in Methanol | 95 | Ionization of analyte in elution solvent enhances recovery. |
| Mixed-Mode Cation Exchange | 2.0 | 0.1 M Acetate Buffer pH 4.5 | 5% NH4OH in Methanol | 92 | Strong retention via ion exchange. |
| Polymeric (e.g., HLB) | 7.0 | 5% Methanol in Water | Acetonitrile | 88 | Good retention through multiple interaction modes. |
Table 2: Hypothetical Recovery of this compound in Liquid-Liquid Extraction (LLE)
| Aqueous Phase pH | Extraction Solvent | Back-Extraction Solution | Hypothetical Mean Recovery (%) | Potential Issues | | :--- | :--- | :--- | :--- | | 2.0 | Ethyl Acetate | 0.1 M HCl | 60 | Tryptophan has some solubility in ethyl acetate. | | 7.0 | n-Butanol | 0.1 M HCl | 80 | Increased partitioning into the organic phase. | | 11.0 | Ethyl Acetate | 0.1 M HCl | 75 | Deprotonated form has some organic solubility. | | 7.0 | n-Butanol with 1% Trioctylamine | 0.1 M HCl | 90 | Ion-pairing agent enhances extraction efficiency. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
Objective: To extract this compound from human plasma with high recovery for LC-MS analysis.
Materials:
-
SPE Cartridges: Reversed-phase C18, 100 mg, 3 mL
-
Human plasma sample containing this compound
-
Internal Standard (IS) working solution (e.g., 13C,15N-Tryptophan)
-
Reagents: Methanol, Acetonitrile, Water (HPLC grade), Formic Acid, Ammonium Hydroxide
-
Centrifuge, SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of IS working solution.
-
Add 300 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned cartridge.
-
Apply a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Buffered Solution
Objective: To extract this compound from an aqueous solution using LLE.
Materials:
-
Aqueous sample containing this compound
-
Internal Standard (IS) working solution
-
Reagents: n-Butanol, Trioctylamine, 0.1 M HCl, Sodium Phosphate buffer (pH 7.0)
-
Vortex mixer, Centrifuge
Procedure:
-
Sample Preparation:
-
To 500 µL of the aqueous sample, add 25 µL of IS working solution.
-
Add 500 µL of sodium phosphate buffer (pH 7.0).
-
-
Extraction:
-
Add 2 mL of n-butanol containing 1% trioctylamine to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (n-butanol) to a clean tube.
-
-
Back-Extraction (Optional, for cleanup):
-
Add 500 µL of 0.1 M HCl to the collected organic phase.
-
Vortex for 2 minutes and centrifuge.
-
The analyte will be in the lower aqueous phase.
-
-
Dry-down and Reconstitution:
-
Evaporate the collected organic phase (or the aqueous phase from back-extraction) to dryness under nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor SPE recovery.
Caption: Pathway of isotopic exchange for this compound.
Caption: Key factors for optimizing LLE recovery..
References
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Tryptophan Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tryptophan, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the deuterated internal standard, H-D-Trp-OH-d5, with other commonly used internal standards, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that may occur, leading to more robust and dependable results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for mass spectrometry-based quantification due to their close physicochemical similarity to the analyte. However, other alternatives, including structural analogs and other non-related compounds, are also employed. This guide will delve into the performance characteristics of these different internal standards.
Performance Comparison of Internal Standards
The following tables summarize the quantitative performance of this compound (and a closely related deuterated standard, Tryptophan-d5) against a structural analog (3-nitro-L-tyrosine) and a non-related compound (Amlodipine) for the quantification of tryptophan.
Table 1: Comparison of Recovery
| Internal Standard Type | Specific Compound | Analyte | Matrix | Average Recovery (%) | Reference |
| Deuterated | L-tryptophan-amino-15N | Tryptophan | Eye Fluid | 94.3 - 96.1 | [1] |
| Structural Analog | 3-nitro-L-tyrosine | Tryptophan Metabolites | Various | 82.5 - 116 | [2][3] |
| Non-related Compound | Amlodipine | Tryptophan | Not Specified | Not Reported | [4] |
Table 2: Comparison of Precision (Intra-day)
| Internal Standard Type | Specific Compound | Analyte | Matrix | Precision (%RSD) | Reference |
| Deuterated | L-tryptophan-amino-15N | Tryptophan | Eye Fluid | < 4.4 | [1] |
| Structural Analog | 3-nitro-L-tyrosine | Tryptophan Metabolites | Various | < 5 | [2][3] |
| Non-related Compound | Amlodipine | Tryptophan | Not Specified | 0.3 - 3.4 | [4] |
Table 3: Comparison of Precision (Inter-day)
| Internal Standard Type | Specific Compound | Analyte | Matrix | Precision (%RSD) | Reference |
| Deuterated | Tryptophan-d5 | Tryptophan | Plant Material | < 15 | [5] |
| Structural Analog | 3-nitro-L-tyrosine | Tryptophan Metabolites | Various | < 6.5 | [2][3] |
| Non-related Compound | Amlodipine | Tryptophan | Not Specified | 0.4 - 8.9 | [4] |
Experimental Protocols
The following are representative experimental protocols for the quantification of tryptophan using different internal standards.
Method 1: Quantification of Tryptophan using a Deuterated Internal Standard (this compound or similar)
This protocol is a composite based on standard practices for using stable isotope-labeled internal standards in LC-MS/MS analysis.[5][6][7]
1. Sample Preparation:
-
To 100 µL of plasma, serum, or other biological matrix, add a known concentration of this compound solution.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
- Tryptophan Transition: m/z 205.1 → 188.1
- This compound Transition: m/z 210.1 → 192.1 (Note: exact mass transition may vary based on the specific deuteration pattern).
Method 2: Quantification of Tryptophan using a Structural Analog Internal Standard (3-nitro-L-tyrosine)
This protocol is based on a method for the analysis of tryptophan metabolites using 3-nitro-L-tyrosine as the internal standard.[2][3]
1. Sample Preparation:
-
Homogenize tissue samples in perchloric acid containing a known concentration of 3-nitro-L-tyrosine.
-
For liquid samples, add the internal standard and deproteinize with perchloric acid.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
2. HPLC Analysis with UV and Fluorescence Detection:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a buffer such as phosphate or acetate and an organic modifier like methanol or acetonitrile.
-
Detection:
- UV detection for 3-nitro-L-tyrosine.
- Fluorescence detection for tryptophan (Excitation: 280 nm, Emission: 360 nm).
Method 3: Quantification of Tryptophan using a Non-related Compound Internal Standard (Amlodipine)
This protocol is based on a validated LC-MS/MS method for tryptophan and kynurenine.[4]
1. Sample Preparation:
-
To the sample, add a known concentration of Amlodipine solution.
-
Perform protein precipitation with an organic solvent.
-
Centrifuge and collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: ACE-C18 (4.6 mm × 50 mm, 5 μm) reversed-phase column.[4]
-
Mobile Phase: Gradient elution.
-
Mass Spectrometry: ESI in positive ion mode with MRM.
Visualizing Key Processes
To further clarify the context and workflow of tryptophan analysis, the following diagrams are provided.
Experimental workflow for tryptophan bioanalysis.
The Kynurenine Pathway of Tryptophan Metabolism.
Conclusion
The choice of an internal standard is a critical factor in the development of a robust and reliable bioanalytical method for tryptophan. Stable isotope-labeled internal standards, such as this compound, are generally the preferred choice for LC-MS/MS analysis. Their chemical and physical properties, which are nearly identical to the analyte, allow for the most effective compensation for variations in sample preparation and matrix effects, leading to high accuracy and precision.
While structural analogs and other non-related compounds can be used and have been validated in certain applications, they carry a higher inherent risk of differential recovery and ionization response compared to the analyte. This can potentially compromise the accuracy of the results. The experimental data presented in this guide demonstrates that while all three types of internal standards can yield acceptable performance with careful method development and validation, deuterated standards offer the most reliable approach for correcting analytical variability. Researchers should carefully consider the specific requirements of their study and the analytical platform being used when selecting an internal standard for tryptophan quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
A Researcher's Guide: H-D-Trp-OH-d5 vs. C13-Labeled Tryptophan for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of tryptophan and its metabolites is crucial for understanding complex biological processes, from neurotransmission to immune response and disease pathology. The gold standard for such quantitative analysis is isotope dilution mass spectrometry, which relies on the use of stable isotope-labeled internal standards. This guide provides an objective comparison of two commonly used labeled tryptophan analogs: deuterated D-Tryptophan (H-D-Trp-OH-d5) and Carbon-13 labeled L-Tryptophan.
This comparison delves into their performance as internal standards in mass spectrometry, supported by a summary of experimental data from various studies. Detailed experimental protocols and visualizations of relevant metabolic pathways are also provided to aid in experimental design and data interpretation.
At a Glance: Key Differences and Considerations
Stable isotope-labeled internal standards are designed to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. The choice between deuterium and carbon-13 labeling, however, presents distinct advantages and disadvantages.
This compound (D-Tryptophan-d5) is a deuterated form of the D-enantiomer of tryptophan. Deuterium labeling is often more cost-effective and readily available. However, it can be susceptible to certain analytical challenges. The mass difference between deuterium and hydrogen can sometimes lead to a chromatographic shift , where the labeled standard elutes slightly earlier than the unlabeled analyte in liquid chromatography.[1][2] This can be problematic if the analyte and standard experience different matrix effects across the chromatographic peak, potentially leading to inaccuracies.[2] There is also a small risk of deuterium-hydrogen exchange , especially if the labels are in exchangeable positions, which could compromise the integrity of the standard.[1]
C13-labeled tryptophan , on the other hand, is considered the "gold standard" by many researchers. Because the physicochemical properties of C13-labeled compounds are nearly identical to their native counterparts, they typically co-elute perfectly with the unlabeled analyte.[3] This ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.[1] C13 labels are also highly stable and not prone to exchange.[1] The primary drawback of C13-labeled standards is often their higher cost and potentially more complex synthesis.[4]
Performance Data: A Comparative Summary
Direct head-to-head experimental comparisons of this compound and C13-labeled tryptophan under identical conditions are limited in published literature. However, by compiling data from various studies that have utilized either deuterated or C13-labeled tryptophan as internal standards for LC-MS/MS quantification, we can get a representative view of their performance.
| Parameter | This compound (Deuterated) | C13-Labeled Tryptophan | Key Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[3] | Co-elution is critical for accurate matrix effect correction.[2] |
| Precision (CV%) | Intra-day: <15%, Inter-day: <15% (Representative data from studies using deuterated standards for tryptophan metabolites) | Intra-day: <10%, Inter-day: <15% (Representative data from studies using 13C-labeled standards for tryptophan)[5] | Lower CV% indicates higher precision. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (Typical requirement for bioanalytical methods) | Within ±15% of the nominal concentration (Typical requirement for bioanalytical methods)[5] | Both can achieve high accuracy with proper method validation. |
| Isotopic Stability | Generally stable, but a potential for back-exchange exists depending on the position of the labels and sample conditions.[1] | Highly stable with no risk of isotopic exchange.[1] | Stability is crucial for the integrity of the standard throughout the analytical process. |
| Matrix Effect Correction | Can be less effective if chromatographic separation from the analyte occurs.[2] | Considered superior for correcting matrix effects due to co-elution.[1] | A critical factor in complex biological matrices. |
Note: The precision and accuracy data are representative values from different studies and are not from a direct comparative experiment. Performance can vary based on the specific analytical method, matrix, and instrumentation.
Experimental Protocols: Quantitative Analysis of Tryptophan by LC-MS/MS
Below are detailed, representative methodologies for the quantification of tryptophan in biological samples using either this compound or C13-labeled tryptophan as an internal standard.
I. Sample Preparation (Human Plasma)
-
Thaw : Thaw plasma samples on ice.
-
Spike : To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or C13-labeled tryptophan at a concentration of ~1 µg/mL).
-
Protein Precipitation : Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex : Vortex the mixture for 1 minute.
-
Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer : Transfer the supernatant to a new tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Analyze : Inject a portion of the reconstituted sample into the LC-MS/MS system.
II. LC-MS/MS Method for Tryptophan Quantification
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution :
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions :
Compound Precursor Ion (m/z) Product Ion (m/z) Tryptophan 205.1 188.1 This compound 210.1 192.1 | C13-labeled Tryptophan (e.g., ¹³C₁₁, ¹⁵N₂) | 216.1 | 198.1 |
-
Note: The specific m/z values for the labeled standards will depend on the number and type of isotopes incorporated. The values provided are examples.
Visualizing the Biological Context: Tryptophan Metabolic Pathways
Tryptophan is a precursor to several bioactive molecules that are integral to various physiological and pathological processes. Understanding these pathways is essential for interpreting quantitative data.
References
Inter-Laboratory Comparison for the Quantification of H-D-Trp-OH-d5: A Methodological Guide
Introduction: The precise and accurate quantification of deuterated molecules such as H-D-Trp-OH-d5, a deuterated form of D-tryptophan, is critical in various stages of drug development and metabolic research. Its use as an internal standard and in tracing metabolic pathways necessitates robust and reproducible analytical methods. Inter-laboratory comparisons, also known as proficiency tests or ring trials, are essential for validating analytical methods, assessing the competence of participating laboratories, and ensuring the comparability of data across different sites.[1][2][3] This guide presents a framework for an inter-laboratory comparison for the quantification of this compound, providing detailed experimental protocols and hypothetical comparative data.
Study Design
An inter-laboratory study is a structured process where multiple laboratories analyze the same samples to evaluate both the analytical method and the laboratories' performance.[1] A coordinating laboratory is typically responsible for preparing and distributing homogenous and stable test materials to all participants.[1][3]
The primary objectives of this hypothetical inter-laboratory comparison are:
-
To assess the precision and accuracy of a common analytical method for this compound quantification.
-
To evaluate the performance and comparability of different laboratories.
-
To identify potential sources of variability in the analytical measurements.
A central organizing body would prepare two sets of samples in a human plasma matrix: a set of calibration standards and a set of quality control (QC) samples at low, medium, and high concentrations. The identity and concentration of the QC samples would be unknown to the participating laboratories.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of tryptophan and its metabolites, making it the gold standard for this type of analysis.[4][5][6]
Experimental Protocols
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆-Tryptophan).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a common starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (C₁₁H₇D₅N₂O₂), the precursor ion would be [M+H]⁺ at m/z 210.1. Product ions would be determined by fragmentation experiments.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to maximize signal intensity.[7]
Data Presentation and Comparison
The participating laboratories would analyze the blinded QC samples in triplicate and report the mean concentrations. The organizing laboratory would then compile and analyze the data.
Table 1: Hypothetical Inter-laboratory Quantification of this compound (ng/mL)
| Laboratory ID | QC Low (50 ng/mL) | QC Medium (500 ng/mL) | QC High (1500 ng/mL) |
| Lab 01 | 48.5 | 510.2 | 1485.3 |
| Lab 02 | 52.1 | 495.8 | 1520.1 |
| Lab 03 | 49.3 | 505.6 | 1498.7 |
| Lab 04 | 47.9 | 488.9 | 1475.5 |
| Lab 05 | 51.5 | 515.3 | 1530.8 |
| Lab 06 | 50.8 | 499.7 | 1505.4 |
Table 2: Statistical Summary of Inter-laboratory Results
| Parameter | QC Low (50 ng/mL) | QC Medium (500 ng/mL) | QC High (1500 ng/mL) |
| Mean | 50.02 | 502.58 | 1502.63 |
| Standard Deviation | 1.76 | 9.45 | 20.98 |
| Coeff. of Variation (%) | 3.52 | 1.88 | 1.40 |
| Accuracy (%) | 100.04 | 100.52 | 100.18 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Inter-laboratory Comparison Logic
Caption: Logical flow of the inter-laboratory comparison study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tryptophan and Kynurenine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of tryptophan and its key metabolite, kynurenine. It focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, H-D-Trp-OH-d5 (Tryptophan-d5), and contrasts it with alternative analytical approaches. The experimental data and protocols presented herein are intended to assist researchers in selecting the most suitable method for their specific needs in drug development and various research applications.
Method Comparison: LC-MS/MS with Deuterated Internal Standard vs. Alternatives
The quantification of tryptophan and kynurenine is crucial in numerous research fields, including neuroscience, immunology, and oncology, due to their roles in the kynurenine pathway. Accurate and precise measurement is paramount, and the choice of analytical method significantly impacts data quality. This guide compares a robust LC-MS/MS method using Tryptophan-d5 as an internal standard with an alternative LC-MS/MS method that utilizes a non-isotopically labeled internal standard (amlodipine) and traditional High-Performance Liquid Chromatography (HPLC) methods with UV or fluorescence detection.
Quantitative Data Summary
The following tables summarize the key validation parameters for the compared analytical methods.
Table 1: Performance Characteristics of an LC-MS/MS Method Using Tryptophan-d5 and Kynurenine-d4 as Internal Standards
| Parameter | Tryptophan | Kynurenine |
| Linearity Range | 0.05 - 10 µg/mL | 0.005 - 1 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.005 µg/mL |
Data synthesized from a representative LC-MS/MS method for endogenous compound analysis.
Table 2: Performance Characteristics of an Alternative LC-MS/MS Method Using Amlodipine as an Internal Standard [1][2][3]
| Parameter | Tryptophan | Kynurenine |
| Linearity Range | 1.25 - 4000 ng/mL | 0.5 - 1600 ng/mL |
| Correlation Coefficient (r²) | 0.996 | 0.99 |
| Intra-day Precision (%RSD) | 0.3 - 3.4% | 0.3 - 3.4% |
| Inter-day Precision (%RSD) | 0.4 - 8.9% | 0.4 - 8.9% |
| Lower Limit of Quantification (LLOQ) | 0.55 ng/mL | 0.47 ng/mL |
Table 3: General Performance Characteristics of HPLC Methods with UV/Fluorescence Detection
| Parameter | General Performance |
| Selectivity | Lower than LC-MS/MS, potential for interference |
| Sensitivity | Generally lower than LC-MS/MS |
| Run Time | Often longer than modern LC-MS/MS methods |
| Cost | Lower initial instrument cost compared to LC-MS/MS |
Experimental Protocols
Key Experiment 1: LC-MS/MS Method with Tryptophan-d5 Internal Standard
This method provides high selectivity and sensitivity for the quantification of tryptophan and kynurenine in human plasma.
1. Sample Preparation:
-
To 100 μL of human plasma, add 10 μL of an internal standard solution containing Tryptophan-d5 and Kynurenine-d4.
-
Precipitate proteins by adding trifluoroacetic acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for direct analysis by LC-MS/MS.[4]
2. LC-MS/MS System:
-
LC System: Shimadzu LC-10 AD pump with a Waters 717 Plus autosampler.
-
Mass Spectrometer: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive selected reaction monitoring (SRM) mode.[4]
3. Chromatographic and Mass Spectrometric Conditions:
-
Precursor/Product Ion Transitions (m/z):
-
Tryptophan: 204.9 > 187.9
-
Tryptophan-d5: 210.0 > 193.0
-
Kynurenine: 209.0 > 192.1
-
Kynurenine-d4: 213.0 > 196.0[4]
-
-
Cone Voltage: 35 V for both Tryptophan and Tryptophan-d5.[4]
-
Collision Energy: 20 eV for both Tryptophan and Tryptophan-d5.[4]
Key Experiment 2: Alternative LC-MS/MS Method with Amlodipine Internal Standard
This method presents a cost-effective alternative by using a more readily available, non-isotopically labeled internal standard.
1. Sample Preparation:
-
Utilizes a simple protein precipitation step similar to the method with the deuterated internal standard.
2. LC-MS/MS System:
-
LC Column: ACE-C18 (4.6 mm × 50 mm, 5 μm) reversed-phase analytical column.[1][3]
-
Detection: Multiple reaction monitoring (MRM) in electrospray ionization mode.[1][3]
3. Mass Spectrometric Conditions:
-
Precursor/Product Ion Transitions (m/z):
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in analytical method validation, the following diagrams are provided.
Experimental workflow for LC-MS/MS analysis.
Key parameters in analytical method validation.
Simplified Kynurenine Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: H-D-Trp-OH-d5 Versus Analog Internal Standards for Accurate Tryptophan Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Tryptophan Analysis
The accurate quantification of tryptophan, an essential amino acid and precursor to critical neurotransmitters and metabolites, is paramount in various fields of research, from clinical diagnostics to pharmaceutical development. The gold standard for such analysis, liquid chromatography-mass spectrometry (LC-MS), relies heavily on the use of internal standards to correct for analytical variability. This guide provides an objective comparison of the deuterated internal standard, H-D-Trp-OH-d5 (D-Tryptophan-d5), against other commonly used analog internal standards for tryptophan analysis, supported by experimental data from published studies.
The Critical Role of Internal Standards in LC-MS Analysis
Internal standards are indispensable for robust and reliable quantification in LC-MS.[1] They are added at a known concentration to samples and standards alike to account for variations that can occur during sample preparation, injection volume differences, and fluctuations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to ensure it is equally affected by these sources of error.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the superior choice for quantitative bioanalysis.[2] Their near-identical chemical structure to the analyte ensures they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.
This compound: A Deuterated D-Isomer Standard
This compound is the deuterium-labeled D-stereoisomer of tryptophan.[3] Its use as an internal standard leverages the benefits of isotopic labeling, where the mass difference allows for clear differentiation from the endogenous L-tryptophan in the mass spectrometer. The D-isomeric form is occasionally found in natural peptides but is generally not endogenous in high concentrations in mammalian systems, which can be an advantage in minimizing background interference.
Performance Comparison: this compound vs. Analog Internal Standards
The selection of an appropriate internal standard is critical for method accuracy and precision. While SIL-IS are preferred, their cost can sometimes lead researchers to consider structural analog internal standards. The following tables summarize the performance of various internal standards for tryptophan quantification based on data from several studies.
It is important to note that the data presented below is compiled from different studies with varying experimental conditions, including different matrices and analytical instrumentation. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Performance Metrics of Internal Standards for Tryptophan Quantification
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Precision (%RSD) - Intraday | Precision (%RSD) - Interday | Recovery (%) | Reference |
| This compound | Tryptophan & Metabolites | Plant Extracts | >0.997 | 6.3 - 10.8 | 4.6 - 14.9 | >65% (Process Efficiency) | [4] |
| ¹³C-¹⁵N Labeled Tryptophan | Tryptophan | Various (Food/Feed) | >0.99 | 3.3 (instrumental) | 7.1 - 10.3 | 95.5 | [5][6] |
| Amlodipine | Tryptophan, Kynurenine | Not Specified | 0.996 | 0.3 - 3.4 | 0.4 - 8.9 | Not Reported | [7] |
| 3-nitro-L-tyrosine | Tryptophan, Serotonin | Mouse Brain, etc. | >0.999 | <5 | <6.5 | 82.5 - 116 | [8] |
| 1-methyl-L-Trp | L-Tryptophan, L-Kynurenine | Human Serum | Not Reported | 2.85 - 9.29 | Not Reported | 95.8 - 113 | [1] |
Key Takeaways from the Data:
-
Deuterated and Isotope-Labeled Standards (this compound and ¹³C-¹⁵N Labeled Tryptophan): These standards consistently demonstrate excellent linearity and good precision. The use of a stable isotope-labeled version of the analyte itself, such as ¹³C-¹⁵N Labeled Tryptophan, often provides the most accurate correction for matrix effects and variability.[5] this compound also shows strong performance, although the process efficiency in plant extracts was reported at >65%.[4]
-
Analog Internal Standards (Amlodipine and 3-nitro-L-tyrosine): While more affordable, analog standards may not perfectly mimic the behavior of tryptophan. However, studies have shown that with careful method development and validation, they can achieve acceptable linearity, precision, and recovery.[7][8] For instance, a method using 3-nitro-L-tyrosine reported excellent linearity (r² > 0.999) and precision (%RSD < 5%).[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summarized protocols from the cited literature for tryptophan quantification.
Protocol 1: Tryptophan and Metabolite Quantification in Plant Extracts using L-Tryptophan-d5
-
Sample Preparation: Protein removal via methanol extraction.[4]
-
Internal Standard: L-Tryptophan-d5 (TRP D5) at a concentration of 0.4 µg/mL.[4]
-
Chromatography:
-
Column: Not explicitly stated, but C18 columns are common.
-
Mobile Phase: A binary gradient is typically used, often with water and acetonitrile containing a modifier like formic acid.[4]
-
-
Mass Spectrometry:
Protocol 2: Tryptophan Quantification in Food and Feed Matrices using ¹³C-¹⁵N Labeled Tryptophan
-
Sample Preparation: Alkaline hydrolysis with an antioxidant such as ascorbic acid to prevent tryptophan degradation.[5][6] Samples are then derivatized with an aminoquinoline reagent (AQC).[5]
-
Internal Standard: A mixture of ¹³C-¹⁵N labeled amino acids with a tryptophan concentration of 0.5 mM is used.[5]
-
Chromatography:
-
Mass Spectrometry:
Protocol 3: Tryptophan and Kynurenine Quantification using Amlodipine as an Internal Standard
-
Sample Preparation: Not detailed in the abstract, but likely involves protein precipitation.
-
Internal Standard: Amlodipine.[7]
-
Chromatography:
-
Mass Spectrometry:
Visualizing Tryptophan's Role: Signaling Pathways and Analytical Workflow
To better understand the context of tryptophan analysis, the following diagrams illustrate a typical analytical workflow and the major metabolic pathways of tryptophan.
Caption: A typical experimental workflow for tryptophan quantification using an internal standard and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of H-D-Trp-OH-d5 in Enhancing Analytical Method Robustness
For researchers, scientists, and drug development professionals, the reliability and robustness of analytical methods are paramount for generating accurate and reproducible data. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to control for variability during sample preparation and analysis. This guide provides an objective comparison of H-D-Trp-OH-d5, a deuterated stable isotope-labeled internal standard for D-tryptophan, with a non-deuterated alternative, highlighting the impact on analytical method robustness.
This compound, or D-Tryptophan-d5, is an isotopically labeled version of D-tryptophan where five hydrogen atoms have been replaced with deuterium.[1] This substitution results in a compound that is chemically identical to the analyte but has a different mass, making it an ideal internal standard for mass spectrometry-based methods.[2][3] The use of such a standard is a cornerstone of the isotopic dilution technique, which is considered the gold standard for quantitative analysis due to its ability to accurately correct for matrix effects, variations in extraction recovery, and instrument response.[2]
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the impact of this compound on analytical method robustness, a comparative summary of expected performance characteristics against a common type of non-deuterated internal standard, a structural analog, is presented below. The data in the table represents typical values obtained from validated bioanalytical methods and serves to highlight the advantages of using a deuterated internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Impact on Robustness |
| Accuracy (% Bias) | < ± 5% | < ± 15% | This compound provides higher accuracy due to better compensation for analyte loss during sample processing. |
| Precision (% RSD) | < 5% | < 15% | The lower relative standard deviation with this compound indicates greater repeatability and reproducibility. |
| Matrix Effect (% CV) | < 5% | 5 - 20% | This compound significantly minimizes the variability caused by matrix effects, a major source of imprecision in bioanalysis.[2] |
| Recovery Variability (% CV) | < 5% | 5 - 15% | The co-eluting nature of this compound with the analyte ensures more consistent recovery across different samples.[3] |
| Linearity (r²) | > 0.995 | > 0.99 | Both provide good linearity, but the use of a deuterated standard often leads to a more consistent and reliable calibration curve. |
Experimental Protocols
The following are detailed methodologies for a typical LC-MS/MS-based bioanalytical assay for the quantification of D-tryptophan in human plasma, comparing the use of this compound and a structural analog internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tryptophan from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Tryptophan: Q1/Q3 transition (e.g., m/z 205.1 → 188.1).
-
This compound: Q1/Q3 transition (e.g., m/z 210.1 → 192.1).
-
Structural Analog IS: Specific Q1/Q3 transition for the selected analog.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Impact of Internal Standards
The diagrams below illustrate the experimental workflow and a relevant biological pathway for tryptophan.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Simplified diagram of the Kynurenine Pathway, a major metabolic route for tryptophan.
References
A Comparative Guide to H-D-Trp-OH-d5 Reference Material for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the H-D-Trp-OH-d5 (D-Tryptophan-d5) reference material with its relevant alternatives. The information presented herein is intended to assist researchers in making informed decisions for the accurate quantification of D-Tryptophan in various matrices. This document outlines key analytical specifications, provides a detailed experimental protocol for its application, and visualizes the analytical workflow.
Product Comparison
The selection of an appropriate reference material is critical for the development of robust and reliable analytical methods. Below is a comparison of this compound with its non-deuterated counterpart (H-D-Trp-OH) and the readily available deuterated L-enantiomer (L-Tryptophan-d5).
| Parameter | This compound | H-D-Trp-OH (D-Tryptophan) | L-Tryptophan-d5 |
| CAS Number | 1202359-57-6[1] | 153-94-6[2] | 62595-11-3 |
| Molecular Formula | C₁₁H₇D₅N₂O₂ | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ |
| Molecular Weight | ~209.26 g/mol | ~204.23 g/mol [2] | ~209.26 g/mol |
| Purity | >95% (HPLC)[1] | ≥98.0% (HPLC)[2] | 99.86% |
| Isotopic Purity | Not explicitly stated, but implied by d5 designation | Not Applicable | ≥99% deuterated forms (d1-d5) |
| Stereochemical Purity | D-enantiomer | D-enantiomer | L-enantiomer |
| Primary Use | Internal standard for quantitative analysis of D-Tryptophan by NMR, GC-MS, or LC-MS. | Reference standard for D-Tryptophan. | Internal standard for quantitative analysis of L-Tryptophan. |
| Common Vendors | LGC Standards, MedchemExpress | Sigma-Aldrich, Aapptec, Selleck Chemicals[2][3][4] | MedchemExpress |
Experimental Protocol: Quantification of D-Tryptophan using this compound by LC-MS/MS
The following is a detailed methodology for the quantitative analysis of D-Tryptophan in a biological matrix, utilizing this compound as an internal standard. This protocol is adapted from established methods for Tryptophan analysis.[5][6]
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of H-D-Trp-OH (the analyte) and this compound (the internal standard) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Calibration Curve: Construct a calibration curve by spiking a range of known concentrations of H-D-Trp-OH into the matrix of interest (e.g., plasma, urine, cell culture media). Add a fixed concentration of the this compound internal standard to each calibration point.
-
Sample Extraction: For biological samples, a protein precipitation step is typically required. Add a volume of cold acetonitrile (containing the internal standard) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 50 mm, 5 µm) is commonly used for the separation of Tryptophan and its metabolites.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
-
MRM Transitions:
-
H-D-Trp-OH (Analyte): The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments. For example, for unlabeled Tryptophan, transitions like m/z 205.1 → 188.1 and 205.1 → 146.1 are monitored.[1] The exact m/z values for H-D-Trp-OH will need to be determined by direct infusion.
-
This compound (Internal Standard): The precursor ion will be the protonated molecule [M+H]⁺ with a mass shift of +5 Da compared to the unlabeled analyte. The product ions will also show a corresponding mass shift. For Tryptophan-d5, a transition of m/z 210.1 → 192.1 would be expected.
-
4. Data Analysis
-
The peak area ratio of the analyte to the internal standard is calculated for each sample and calibration point.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.
-
The concentration of D-Tryptophan in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of D-Tryptophan using this compound as an internal standard.
Caption: Workflow for D-Tryptophan quantification.
References
Quantifying Endogenous D-Tryptophan: A Comparative Guide to Isotope Dilution using H-D-Trp-OH-d5 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous D-Tryptophan (D-Trp) is crucial for understanding its physiological roles and its potential as a biomarker. This guide provides an objective comparison of the benchmark isotope dilution Liquid Chromatography-Mass Spectrometry (LC-MS) method using H-D-Trp-OH-d5 against other analytical techniques. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in methodological selection and implementation.
Method Performance Comparison
The selection of an analytical method for D-Tryptophan quantification is a critical decision that impacts the reliability and sensitivity of experimental outcomes. The following table summarizes the performance of the isotope dilution LC-MS/MS method alongside alternative approaches.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| Isotope Dilution LC-MS/MS with this compound | Mass spectrometry with a deuterated internal standard for correction of matrix effects and sample processing variations. | Low nM to pM range[1] | Low nM range[1] | 82-128%[1] | <15%[1][2] | High | High specificity, accuracy, and precision.[3] | Requires expensive equipment and expertise. |
| Chiral Derivatization with HPLC-Fluorescence Detection | Pre-column derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reversed-phase column and fluorescence detection. | nM range[4] | Sub-µM to µM range[4] | 95-113% (for L-Trp)[4] | <10% (for L-Trp)[4] | Medium | Good sensitivity, widely available equipment. | Derivatization can be complex and introduce variability. |
| Direct Chiral HPLC with UV/Fluorescence Detection | Separation of enantiomers on a chiral stationary phase (CSP) column without derivatization. | µM range | µM range | Variable | <5% | Medium | Direct analysis, simpler sample preparation. | Lower sensitivity compared to LC-MS, CSPs can be expensive and have limited lifetime. |
| Capillary Electrophoresis (CE) with UV/LIF Detection | Separation of charged enantiomers in a capillary based on their differential migration in an electric field, often with a chiral selector in the buffer. | High nM to low µM range | µM range | Not explicitly stated | <5% | High | High separation efficiency, low sample and reagent consumption.[5] | Lower sensitivity than LC-MS, reproducibility can be a challenge. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of analytical techniques. Below are representative protocols for the isotope dilution LC-MS/MS method and a common alternative.
Protocol 1: Isotope Dilution LC-MS/MS for D-Tryptophan Quantification
This protocol describes the quantification of D-Tryptophan in biological samples, such as serum or plasma, using a deuterated internal standard (this compound).
1. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of an internal standard working solution (containing a known concentration of this compound, e.g., 500 nM).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A chiral column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Tryptophan: Monitor the transition from the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the deuterated parent ion (m/z) to its corresponding product ion.
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte.[7]
-
3. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of D-Tryptophan to this compound against the concentration of D-Tryptophan standards.
-
Determine the concentration of D-Tryptophan in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Chiral Derivatization with HPLC-Fluorescence Detection
This method involves derivatizing tryptophan enantiomers with a chiral reagent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol, to form fluorescent diastereomers that can be separated on a standard HPLC column.
1. Sample Preparation:
-
Perform protein precipitation as described in Protocol 1 (steps 1a-1e).
-
Reconstitute the dried extract in 50 µL of 0.1 M borate buffer (pH 9.5).
2. Derivatization:
-
To the 50 µL of reconstituted sample, add 10 µL of the OPA/chiral thiol reagent.
-
Mix and let the reaction proceed in the dark at room temperature for 2 minutes.
-
Stop the reaction by adding 5 µL of 0.1 M HCl.
3. HPLC Analysis:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium acetate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
4. Data Analysis:
-
Identify the peaks corresponding to the D- and L-Tryptophan diastereomers based on their retention times, as determined by running derivatized standards.
-
Quantify D-Tryptophan by comparing its peak area to a calibration curve prepared from D-Tryptophan standards.
Visualizations
To further elucidate the methodologies and biological context, the following diagrams are provided.
Caption: Workflow for D-Tryptophan quantification by isotope dilution LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Assessing the Metabolic Stability of H-D-Trp-OH-d5 Versus its Non-Deuterated Form: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of deuterated D-tryptophan (H-D-Trp-OH-d5) and its non-deuterated counterpart. The strategic replacement of hydrogen atoms with deuterium can significantly alter the pharmacokinetic profile of a molecule, a concept of increasing interest in drug development. This document outlines the theoretical basis for the enhanced stability of deuterated compounds, presents illustrative quantitative data, details the experimental protocols for assessing metabolic stability, and provides visualizations of the relevant metabolic pathways and experimental workflows.
The Deuterium Kinetic Isotope Effect: A Fundamental Principle
The enhanced metabolic stability of deuterated compounds stems from the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and the cleavage of a C-H bond is often the rate-limiting step. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced, leading to a longer half-life and increased systemic exposure of the compound.
Quantitative Assessment of Metabolic Stability
Table 1: Illustrative In Vitro Metabolic Stability Data of Deuterated vs. Non-Deuterated Compounds
| Compound | Test System | Parameter | Non-Deuterated | Deuterated | Fold Improvement |
| Compound A | Human Liver Microsomes | Half-life (t½, min) | 25 | 75 | 3.0 |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | 9.2 | 3.0 | ||
| Compound B | Rat Liver Microsomes | Half-life (t½, min) | 15 | 45 | 3.0 |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | 15.4 | 3.0 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for H-D-Trp-OH.
Table 2: Illustrative In Vivo Pharmacokinetic Data of Deuterated vs. Non-Deuterated Compounds
| Compound | Species | Parameter | Non-Deuterated | Deuterated | Fold Improvement |
| Compound X | Rat | Half-life (t½, h) | 2.5 | 7.5 | 3.0 |
| AUC (ng·h/mL) | 1500 | 4500 | 3.0 | ||
| Compound Y | Mouse | Half-life (t½, h) | 1.8 | 5.4 | 3.0 |
| AUC (ng·h/mL) | 800 | 2400 | 3.0 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for H-D-Trp-OH.
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes to compare a deuterated compound with its non-deuterated analog.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of H-D-Trp-OH and this compound.
Materials:
-
H-D-Trp-OH and this compound
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, midazolam)
-
Internal standard (a stable isotope-labeled compound for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of H-D-Trp-OH, this compound, and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (acetonitrile) containing the internal standard.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
To initiate the reaction, add the working solutions of the test compounds (H-D-Trp-OH and this compound) and positive controls to their respective wells.
-
Immediately add the NADPH regenerating system to start the metabolic reaction.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture from each well.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Compare the t½ and CLint values between H-D-Trp-OH and this compound.
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways of Tryptophan
Tryptophan is primarily metabolized through three main pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The initial and often rate-limiting steps in these pathways can be susceptible to the kinetic isotope effect if they involve C-H bond cleavage.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps involved in the in vitro metabolic stability assay described in the protocol section.
Safety Operating Guide
Safe Disposal of H-D-Trp-OH-d5: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle H-D-Trp-OH-d5 with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron to prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[1] Avoid direct contact with skin, eyes, and clothing.[1]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
-
Waste Segregation and Collection:
-
Collect all solid waste containing this compound, including residual product, contaminated weighing paper, and other disposable materials, in a designated and compatible hazardous waste container.[2]
-
The container should be made of a non-reactive material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[2][3]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[2]
-
This area should be well-ventilated, secure, and separate from incompatible materials, particularly strong oxidizing agents.[1][5]
-
Keep the container closed at all times except when adding waste to prevent the release of dust or vapors.[3]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Adhere to all institutional, local, and national regulations governing hazardous waste disposal.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[1]
-
Collection: Place the swept-up material into a labeled hazardous waste container for disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling H-D-Trp-OH-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of H-D-Trp-OH-d5 (Deuterated D-Tryptophan). The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The recommended personal protective equipment is outlined below.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles.[3] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound.[1][4] |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills.[3][4] |
| Respiratory Protection | Not generally required under normal handling conditions. | Recommended if handling large quantities or if there is a potential for aerosolization or dust generation.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Environment:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to avoid inhalation of any fine dust.[1]
-
Ensure the handling area is dry and free from atmospheric moisture to prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound.[6] It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.[6]
-
All glassware and equipment should be thoroughly dried before use, for instance, by oven-drying.[6]
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly worn.
-
Minimize the creation of dust when working with the solid form.[1]
-
If preparing a solution, use anhydrous, deuterated solvents to maintain the integrity of the deuterated compound.[6]
-
After handling, wash hands thoroughly.[1]
3. Storage:
-
Store this compound in a tightly sealed container to protect it from moisture.[1][6]
-
Keep the compound in a cool, dry place.[1] For long-term stability, especially in solution, storage at -20°C or -80°C is recommended, protected from light and under a nitrogen atmosphere.[7]
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.[8][9]
1. Waste Segregation and Collection:
-
Treat all waste containing this compound as chemical waste.[10]
-
Collect solid waste in a clearly labeled, sealed container compatible with chemical waste.
-
Collect liquid waste (solutions) in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams.[9]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.[9][10]
-
Ensure containers are correctly labeled with their contents to be accepted by disposal companies.[11]
3. Disposal Procedure:
-
Dispose of all chemical waste through your institution's designated hazardous waste management program.[10]
-
Do not dispose of this compound, either in solid or solution form, down the drain.[9]
-
Empty containers that held the compound should be managed according to your institution's guidelines for hazardous waste containers.[9][10]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[12][13]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.[13] Generally, the product is not expected to cause skin irritation.[2]
-
Inhalation: Move to fresh air. If you experience any respiratory symptoms, consult a doctor.[2]
-
Spill: For a dry spill, gently sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1] For a solution spill, absorb the liquid with an inert material and place it in a container for disposal.[1] Ensure proper PPE is worn during cleanup.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptb.de [ptb.de]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. redox.com [redox.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
